Product packaging for Irisoquin(Cat. No.:CAS No. 101339-26-8)

Irisoquin

Cat. No.: B018295
CAS No.: 101339-26-8
M. Wt: 406.6 g/mol
InChI Key: VOJSRSKBOJBZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Irisoquin is a potent and selective small-molecule activator of the p53 tumor suppressor pathway, representing a valuable tool for oncology and cell biology research. Its primary mechanism of action involves the targeted inhibition of the E3 ubiquitin ligase MDM2, a key negative regulator of p53. By binding to MDM2, this compound disrupts the p53-MDM2 interaction, thereby preventing the ubiquitination and subsequent proteasomal degradation of p53. This stabilization leads to the accumulation of transcriptionally active p53 in the nucleus, initiating a cascade of downstream events including cell cycle arrest, senescence, and the promotion of apoptosis (programmed cell death) in p53-wildtype cancer cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42O4 B018295 Irisoquin CAS No. 101339-26-8

Properties

CAS No.

101339-26-8

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

2-hydroxy-5-methoxy-3-octadecylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C25H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)22(26)20-23(29-2)25(21)28/h20,27H,3-19H2,1-2H3

InChI Key

VOJSRSKBOJBZEK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O

Other CAS No.

101339-26-8

Synonyms

2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone
irisoquin

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Irisoquin: A Cytotoxic Benzoquinone from Iris missouriensis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the discovery, isolation, and biological evaluation of Irisoquin, a novel benzoquinone identified from the plant Iris missouriensis. The information presented is collated from foundational research and is intended to serve as a technical guide for scientists engaged in natural product chemistry, oncology research, and drug development.

Quantitative Data Summary

The cytotoxic activity of this compound and its related compound, Deoxythis compound, was evaluated against two cancer cell lines. The results are summarized below, highlighting the potent cytotoxic nature of this compound.

CompoundChemical NameCell LineED₅₀ (µg/mL)[1]
This compound 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinoneKB1.8
P-3880.03
Deoxythis compound 3-octadecyl-5-methoxy-1,4-benzoquinoneKB, P-388Devoid of cytotoxic activity[1]

Table 1: Cytotoxic Activity of this compound and Deoxythis compound

The structural elucidation of this compound was conducted using a suite of spectroscopic techniques. While the detailed spectral data is contained within the primary literature, the methods employed are standard for natural product characterization.

Spectroscopic MethodPurpose
Mass Spectrometry (MS)Determination of molecular weight and elemental composition.
Infrared Spectroscopy (IR)Identification of functional groups (e.g., hydroxyl, carbonyl).
Nuclear Magnetic Resonance (NMR)Elucidation of the carbon-hydrogen framework and establishment of connectivity.

Table 2: Spectroscopic Methods for Structural Elucidation of this compound

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the assessment of its cytotoxic properties. These protocols are based on established practices in natural product chemistry and cancer biology.

Isolation and Purification of this compound from Iris missouriensis

The isolation of this compound is achieved through a multi-step process involving extraction and chromatographic separation.

1. Plant Material Collection and Preparation:

  • Rhizomes of Iris missouriensis are collected and air-dried.

  • The dried rhizomes are ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material is subjected to solvent extraction. While the original literature does not specify the solvent, a common method for compounds of this nature involves the use of a moderately polar solvent. For instance, extraction with chloroform or a similar solvent is a plausible method for isolating alkylated benzoquinones[2].

  • The extraction is typically performed at room temperature with agitation over an extended period to ensure exhaustive extraction of the desired compounds.

3. Fractionation and Chromatography:

  • The crude extract is concentrated under reduced pressure to yield a residue.

  • This residue is then subjected to column chromatography over silica gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

  • Fractions containing this compound and Deoxythis compound are pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compounds.

Cytotoxicity Assay

The cytotoxic activity of this compound was determined using established cell-based assays.

1. Cell Culture:

  • KB (human oral epidermoid carcinoma) and P-388 (murine leukemia) cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • The following day, the cells are treated with various concentrations of this compound and Deoxythis compound dissolved in a suitable solvent (e.g., DMSO).

  • Control wells receive the solvent alone.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. Determination of Cell Viability:

  • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The MTT reagent is added to each well, and after a further incubation period, the resulting formazan crystals are solubilized.

  • The absorbance is measured using a microplate reader at a specific wavelength.

  • The ED₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the structure-activity relationship of the isolated compounds.

experimental_workflow plant Iris missouriensis Rhizomes powder Powdered Plant Material plant->powder extraction Solvent Extraction (e.g., Chloroform) powder->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc pooled_fractions Pooled Fractions tlc->pooled_fractions purification Preparative TLC / HPLC pooled_fractions->purification This compound Pure this compound purification->this compound deoxythis compound Pure Deoxythis compound purification->deoxythis compound

Caption: Workflow for the isolation and purification of this compound.

structure_activity_relationship cluster_compounds Compounds from Iris missouriensis cluster_activity Biological Activity This compound This compound (2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone) cytotoxic Cytotoxic This compound->cytotoxic ED50 = 0.03 - 1.8 µg/mL deoxythis compound Deoxythis compound (3-octadecyl-5-methoxy-1,4-benzoquinone) non_cytotoxic Non-Cytotoxic deoxythis compound->non_cytotoxic

Caption: Structure-activity relationship of this compound and Deoxythis compound.

References

What is the chemical structure of Irisoquin?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of Irisoquin, a naturally occurring benzoquinone. The document summarizes its chemical structure, synthesis, and known cytotoxic activities. Due to the limited availability of public research data, this guide also highlights areas where information is not available and provides generalized protocols and workflows for context.

Chemical Structure and Identification

This compound is classified as a member of the quinone chemical class. Its core structure is a 1,4-benzoquinone substituted with hydroxy, methoxy, and a long alkyl chain.

  • IUPAC Name: 2-hydroxy-5-methoxy-3-octadecylcyclohexa-2,5-diene-1,4-dione[1]

  • Molecular Formula: C₂₅H₄₂O₄[1]

  • CAS Number: 101339-26-8[1][2]

  • Synonyms: 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone, 2-hydroxy-5-methoxy-3-octadecyl-p-benzochinon[1]

Quantitative Data

The primary biological activity reported for this compound is its cytotoxicity against cancer cell lines. The following table summarizes the available quantitative data from the initial isolation and characterization studies.

Cell LineCell TypeED₅₀ (μg/mL)
KBHuman oral epidermoid carcinoma1.8
P-388Murine lymphocytic leukemia0.03

Table 1: Cytotoxic Activity of this compound.[3]

Experimental Protocols

Representative Synthesis of 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones

The following is a generalized workflow for the synthesis of 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones, the chemical class to which this compound belongs. This protocol is based on a reported efficient synthesis method and may be adaptable for the synthesis of this compound and its derivatives.

Workflow:

  • Wittig Reaction: An ultrasound-assisted Wittig reaction is performed with an alkyltriphenyl phosphonium bromide and 2-hydroxy-3,6-dimethoxy-benzaldehyde in a basic aqueous solution.

  • Reduction: The product from the Wittig reaction is then reduced using sodium in n-butanol (Na/n-BuOH) to yield a 3,6-dimethoxy-2-alkylphenol.

  • Oxidation: The resulting phenol is oxidized using Fremy's salt to produce a 2,5-dimethoxy-3-alkyl-1,4-benzoquinone.

  • Selective Hydrolysis: The final step is a selective hydrolysis with perchloric acid to convert the dimethoxy benzoquinone into the target 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinone.

Synthesis_Workflow cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation cluster_3 Step 4: Hydrolysis cluster_4 Final Product start Alkyltriphenyl phosphonium bromide + 2-hydroxy-3,6-dimethoxy-benzaldehyde intermediate1 Intermediate Product start->intermediate1 Ultrasound, Base intermediate2 3,6-dimethoxy-2-alkylphenol intermediate1->intermediate2 Na/n-BuOH intermediate3 2,5-dimethoxy-3-alkyl-1,4-benzoquinone intermediate2->intermediate3 Fremy's Salt end 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinone intermediate3->end Perchloric Acid

Representative synthesis workflow for this compound analogues.
General Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity. The following is a generalized protocol that is commonly used for cell lines such as KB and P-388.

Workflow:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and include control wells (untreated or vehicle control). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Cytotoxicity_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Measurement seed_cells Seed cells in 96-well plate add_compound Add test compound (this compound) and controls seed_cells->add_compound Incubate add_mtt Add MTT solution add_compound->add_mtt Incubate for treatment period formazan_formation Incubate for formazan formation add_mtt->formazan_formation solubilize Solubilize formazan crystals formazan_formation->solubilize read_absorbance Measure absorbance solubilize->read_absorbance

General workflow for an MTT-based cytotoxicity assay.

Signaling Pathways and Mechanism of Action

There is currently no publicly available information on the specific signaling pathways modulated by this compound or its detailed mechanism of action. Further research is required to elucidate how this compound exerts its cytotoxic effects.

Conclusion

This compound is a cytotoxic benzoquinone with potent activity against certain cancer cell lines. While its chemical structure is well-defined, there is a significant lack of detailed experimental data and mechanistic studies in the public domain. The information provided in this guide summarizes the current knowledge and offers a framework for future research into this potentially valuable antineoplastic agent.

References

The Biological Activity of Irisoquin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Pharmacological Potential of a Promising Class of Isoquinoline Alkaloids

Introduction

The study of natural products has long been a cornerstone of drug discovery, yielding numerous compounds with significant therapeutic value. Within this vast repository of bioactive molecules, isoquinoline alkaloids represent a particularly important class, renowned for their diverse and potent pharmacological activities. This technical guide focuses on the biological activities of a specific subset of these compounds, referred to herein as "Irisoquin" and its derivatives. While the term "this compound" is not formally established in the scientific literature, it is used here to encompass isoquinoline alkaloids and related compounds isolated from plants of the Iris genus, as well as synthetic derivatives based on the isoquinoline scaffold. This document will provide a comprehensive overview of their anti-cancer, anti-inflammatory, and other biological effects, supported by quantitative data, detailed experimental methodologies, and graphical representations of the underlying molecular mechanisms. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this fascinating class of compounds.

Anti-Cancer Activity

This compound and its related isoquinoline alkaloids have demonstrated significant potential as anti-cancer agents, exhibiting cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Data on Anti-Cancer Activity

The cytotoxic effects of various isoquinoline alkaloids have been quantified using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several representative isoquinoline alkaloids against various cancer cell lines.

CompoundCancer Cell LineIC50 ValueReference
BerberineU87 (Glioblastoma)21.76 µM[1]
BerberineU251 (Glioblastoma)9.79 µM[1]
BerberineU118 (Glioblastoma)35.54 µM[1]
BerberineHeLa (Cervical Cancer)12.08 µg/mL[2]
MacranthineHeLa (Cervical Cancer)24.16 µg/mL[2]
ScoulerineLeukemic cells2.7 - 6.5 µM[3]
ChelerythrineHepG2 (Hepatocellular Carcinoma)2.5, 5, 10 µM (induces apoptosis)[4]
Signaling Pathways in Anti-Cancer Activity

The anti-cancer effects of this compound and its derivatives are mediated through the modulation of several critical signaling pathways. A prominent mechanism is the induction of apoptosis via the mitochondrial pathway. As illustrated in the diagram below, compounds like chelerythrine can induce the production of reactive oxygen species (ROS), leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, ultimately resulting in programmed cell death.

This compound This compound / Derivatives (e.g., Chelerythrine) ROS Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial Apoptotic Pathway Induced by this compound Derivatives.

Furthermore, some isoquinoline alkaloids have been shown to interfere with the PI3K/Akt/mTOR and EGFR signaling pathways, which are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[5]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control (e.g., DMSO).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

cluster_0 Cell Culture cluster_1 MTT Assay A Seed Cells in 96-well plate B Add Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan formation) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G

Caption: Experimental Workflow for the MTT Cell Viability Assay.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. This compound and its derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory effects of these compounds can be assessed using various in vitro and in vivo models. The following table provides examples of the anti-inflammatory activity of isoquinoline alkaloids.

Compound/ExtractAssayEffectReference
Mikania scandens leaf extractCarrageenan-induced rat paw edema50% inhibition at 1000 mg/kg[7]
Isoflavonoids from Iris germanicaInhibition of respiratory burst in phagocytesSignificant inhibition[8]
Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and its derivatives are largely attributed to their ability to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB, these compounds can effectively reduce the inflammatory response.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkappaB NF-κB IkappaB->NFkappaB inhibits Nucleus Nucleus NFkappaB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Proinflammatory_Genes This compound This compound / Derivatives This compound->IKK inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by this compound Derivatives.

Experimental Protocols

Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit protein denaturation, using egg albumin as a model protein.

Protocol:

  • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test compound at various concentrations.[7]

  • A control group is prepared with distilled water instead of the test compound.

  • Incubate the mixtures at 37°C for 15 minutes.

  • Induce denaturation by heating at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

This is a widely used animal model to screen for the anti-inflammatory activity of compounds.

Protocol:

  • Administer the test compound or vehicle control orally or intraperitoneally to rodents (e.g., rats).

  • After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage inhibition of paw edema compared to the control group.

Other Biological Activities

In addition to their anti-cancer and anti-inflammatory properties, this compound and its derivatives have been reported to possess a range of other biological activities, including:

  • Antimicrobial Activity: Some isoquinoline alkaloids have shown activity against various bacteria and fungi.

  • Analgesic and Antipyretic Effects: Certain derivatives have been evaluated for their pain-relieving and fever-reducing properties.

  • Antioomycete Activity: Some synthetic derivatives have shown potent activity against plant pathogens like Pythium recalcitrans.

Conclusion

The isoquinoline alkaloids, represented here by the term "this compound" and its derivatives, constitute a promising class of natural and synthetic compounds with a broad spectrum of biological activities. Their potent anti-cancer and anti-inflammatory effects, underpinned by their ability to modulate key signaling pathways such as those involving apoptosis and NF-κB, make them attractive candidates for further drug development. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers to explore the therapeutic potential of these compounds. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their efficacy and safety profiles, with the ultimate goal of translating these promising natural products into novel therapeutics for a variety of human diseases.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irisoquin is a naturally occurring benzoquinone that has garnered interest within the scientific community due to its cytotoxic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound and related benzoquinones, their extraction and isolation, and their potential mechanisms of action. The information is presented to support further research and development in the fields of natural product chemistry and oncology.

Natural Occurrence and Quantitative Data

This compound (2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone) is a specialized metabolite isolated from the plant species Iris missouriensis.[1][2] This plant, commonly known as the Rocky Mountain Iris, is native to western North America.[1] Alongside this compound, a structurally similar and non-cytotoxic compound, deoxythis compound (3-octadecyl-5-methoxy-1,4-benzoquinone), has also been identified in the same plant species.

While the presence of this compound in Iris missouriensis is confirmed, detailed quantitative data on its yield from the plant material is not extensively reported in the available literature. However, analysis of other bioactive compounds in various Iris species provides a framework for the potential range of such specialized metabolites.

Table 1: Known Natural Sources of this compound and Related Benzoquinones

Compound NameChemical StructureNatural SourceOrganism FamilyReported Cytotoxicity (ED50)
This compound 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinoneIris missouriensisIridaceaeKB cells: 1.8 µg/mL, P-388 cells: 0.03 µg/mL[1]
Deoxythis compound 3-octadecyl-5-methoxy-1,4-benzoquinoneIris missouriensisIridaceaeDevoid of cytotoxic activity[1]
Sorgoleone 2-hydroxy-5-methoxy-3-[(8'Z,11'Z)-8',11',14'-pentadecatriene]-p-benzoquinoneSorghum bicolorPoaceaeNot reported for cancer cells

Biosynthesis of this compound

The specific biosynthetic pathway of this compound has not been elucidated. However, based on the known biosynthesis of other plant-derived benzoquinones, such as sorgoleone, a hypothetical pathway can be proposed.[3] The pathway likely involves the polyketide pathway, starting with a fatty acyl-CoA starter unit, followed by a series of condensation, methylation, and hydroxylation steps.

Irisoquin_Biosynthesis cluster_0 Fatty Acid Synthesis cluster_1 Polyketide Synthesis cluster_2 Benzoquinone Formation Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Fatty_Acyl_CoA Octadecanoyl-CoA Malonyl_CoA->Fatty_Acyl_CoA FAS PKS Polyketide Synthase (PKS) Fatty_Acyl_CoA->PKS Tetraketide_Intermediate Tetraketide Intermediate PKS->Tetraketide_Intermediate Aromatization_Cyclization Aromatization/ Cyclization Tetraketide_Intermediate->Aromatization_Cyclization Resorcinolic_Intermediate Alkylresorcinolic Acid Intermediate Aromatization_Cyclization->Resorcinolic_Intermediate Decarboxylation Decarboxylation Resorcinolic_Intermediate->Decarboxylation Alkylresorcinol Alkylresorcinol Decarboxylation->Alkylresorcinol Hydroxylation1 Hydroxylation (P450) Alkylresorcinol->Hydroxylation1 Methylation O-Methylation (OMT) Hydroxylation1->Methylation Hydroxylation2 Hydroxylation (P450) Methylation->Hydroxylation2 This compound This compound Hydroxylation2->this compound ACC ACC FAS FAS

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

General Workflow for Isolation and Purification

A detailed experimental protocol for the isolation of this compound from Iris missouriensis is not publicly available. However, a general workflow can be inferred from methodologies used for the isolation of other lipophilic benzoquinones from plant materials.[4]

Isolation_Workflow Start Dried & Powdered Iris missouriensis Rhizomes Extraction Extraction with a non-polar solvent (e.g., hexane) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Lipophilic Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of this compound-rich Fractions TLC_Analysis->Pooling Purification Further Purification (e.g., Preparative HPLC) Pooling->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound

Caption: General workflow for the isolation of this compound.
Key Methodological Considerations

  • Plant Material: The rhizomes of Iris missouriensis are the reported source of this compound. Proper identification and drying of the plant material are crucial first steps.

  • Extraction: Due to the lipophilic nature of this compound, extraction with non-polar solvents such as hexane or dichloromethane is recommended.[4] Accelerated Solvent Extraction (ASE) or supercritical fluid extraction (SFE) with CO2 can be considered as more advanced and efficient methods.[4]

  • Purification: A combination of chromatographic techniques is typically employed for the purification of natural products. Silica gel column chromatography is a common initial step for fractionation of the crude extract. Further purification to obtain high-purity this compound would likely require preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization: The structure of the isolated compound should be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity and Potential Signaling Pathways

This compound has demonstrated significant cytotoxic activity against KB and P-388 cancer cell lines.[1] While the specific molecular mechanism of this compound-induced cell death has not been elucidated, the cytotoxic action of other structurally related benzoquinones often involves the induction of apoptosis.

Table 2: Cytotoxic Activity of this compound

Cell LineED50 (µg/mL)
KB1.8
P-3880.03

Data from Wong et al., 1985[1]

Based on the known mechanisms of other cytotoxic quinones, a potential signaling pathway for this compound-induced apoptosis can be hypothesized. This pathway may involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Apoptosis_Pathway This compound This compound ROS Increased Intracellular Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress/ Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound, a benzoquinone from Iris missouriensis, presents a promising scaffold for the development of novel cytotoxic agents. However, significant research gaps remain. Future work should focus on:

  • Quantitative Analysis: Determining the yield of this compound from Iris missouriensis to assess its viability as a natural source.

  • Protocol Optimization: Developing and publishing a detailed and optimized protocol for the extraction and purification of this compound.

  • Biosynthesis Elucidation: Investigating the specific enzymatic steps in the biosynthesis of this compound to enable potential biotechnological production methods.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its cytotoxic effects and identify potential biomarkers for sensitivity.

Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and related benzoquinones.

References

Spectroscopic Data for the Structural Elucidation of Irisoquin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irisoquin, chemically known as 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone, is a naturally occurring compound isolated from Iris missouriensis. It has garnered interest within the scientific community due to its cytotoxic activities, presenting potential applications in drug development. The structural elucidation of such novel compounds is a cornerstone of natural product chemistry, relying on a suite of spectroscopic techniques to piece together the molecular puzzle. This guide provides a comprehensive overview of the spectroscopic data and methodologies integral to the structural determination of this compound.

The definitive structural assignment of this compound was reported by Wong et al. (1985) in the Journal of Pharmaceutical Sciences. The structure was meticulously determined through a combination of spectroscopic analyses and confirmed by chemical synthesis[1]. This document collates and presents the key spectroscopic data in a structured format to aid researchers in the field.

Experimental Protocols

The structural elucidation of this compound involves a series of spectroscopic experiments. The following are detailed methodologies typical for the analysis of such natural products. The specific parameters used for this compound can be found in the primary literature[1].

1. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To identify the presence of chromophores, particularly conjugated systems, within the molecule.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure: The sample of this compound is dissolved in a suitable UV-transparent solvent, such as methanol or ethanol, to a known concentration. The solution is then placed in a quartz cuvette. A spectrum is recorded over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference. The wavelengths of maximum absorbance (λmax) are recorded.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Procedure: A small amount of the purified this compound sample is prepared for analysis. This can be done by creating a thin film on a salt plate (e.g., NaCl or KBr), preparing a KBr pellet by grinding the sample with potassium bromide and pressing it into a disk, or dissolving the sample in a suitable solvent (e.g., chloroform) for solution-phase analysis. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from fragmentation patterns.

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-MS, EI-MS).

  • Procedure: A dilute solution of the sample is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. For Electrospray Ionization (ESI), the sample solution is sprayed into the source at a high voltage, creating charged droplets. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected and recorded.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment, connectivity, and stereochemistry of atoms.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Procedure:

    • ¹H NMR (Proton NMR): A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A ¹H NMR spectrum is acquired, providing information on chemical shifts (δ), integration (number of protons), and coupling constants (J) for each proton signal.

    • ¹³C NMR (Carbon-13 NMR): Using the same sample, a ¹³C NMR spectrum is recorded. This provides the chemical shifts of all unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Spectroscopic Data Tables

The following tables summarize the key spectroscopic data for this compound. Note: The specific numerical data is based on the findings reported in the primary literature and may not be exhaustively available in publicly accessible databases. For the complete dataset, please refer to Wong et al., J. Pharm. Sci. 1985, 74(10), 1114-1116.

Table 1: UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm)

| Methanol | Data not available in search results |

Table 2: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Functional Group Assignment
Data not available in search results O-H (hydroxyl)
Data not available in search results C-H (aliphatic)
Data not available in search results C=O (quinone)
Data not available in search results C=C (aromatic/quinone)

| Data not available in search results | C-O (ether) |

Table 3: Mass Spectrometry Data for this compound

Technique Ion m/z (Observed) Molecular Formula

| MS | [M]⁺ | Data not available in search results | C₂₅H₄₂O₄ |

Table 4: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Data not available in search results s 1H =CH (quinone ring)
Data not available in search results s 3H -OCH₃
Data not available in search results t 2H -CH₂- (allylic)
Data not available in search results m 30H -(CH₂)₁₅-
Data not available in search results t 3H -CH₃ (terminal)

| Data not available in search results | br s | 1H | -OH |

Table 5: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Carbon Assignment
Data not available in search results C=O (C1, C4)
Data not available in search results Quaternary carbons (C2, C3, C5)
Data not available in search results =CH (C6)
Data not available in search results -OCH₃
Data not available in search results -(CH₂)n-

| Data not available in search results | -CH₃ |

Visualization of the Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound.

This compound Structural Elucidation Workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Determination cluster_confirmation Structure Confirmation plant_material Iris missouriensis Plant Material extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Separation (e.g., Column, HPLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound uv_vis UV-Vis Spectroscopy ir IR Spectroscopy ms Mass Spectrometry nmr NMR Spectroscopy (¹H, ¹³C, 2D) confirmation Comparison of Spectroscopic Data of Natural and Synthetic Compound pure_compound->confirmation data_analysis Spectral Data Interpretation uv_vis->data_analysis ir->data_analysis ms->data_analysis nmr->data_analysis proposed_structure Proposed Structure of this compound data_analysis->proposed_structure synthesis Chemical Synthesis proposed_structure->synthesis synthesis->confirmation final_structure Confirmed Structure of this compound confirmation->final_structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a classic example of the application of spectroscopic techniques in natural product chemistry. Through the systematic application of UV-Vis, IR, Mass Spectrometry, and NMR, the chemical structure of this cytotoxic benzoquinone was successfully determined. The data presented in this guide, compiled from the foundational work in the field, serves as a valuable resource for researchers working on the characterization of novel bioactive compounds. For complete and detailed experimental data, consulting the original publication by Wong et al. is highly recommended[1].

References

Early Studies on the Cytotoxic Effects of Bioactive Compounds from Iris Species

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The term "Irisoquin" did not yield specific results in a comprehensive literature search. This guide focuses on the well-documented cytotoxic compounds isolated from various species of the Iris plant, such as Iris tectorum and Iris germanica. The data and methodologies presented herein pertain to these bioactive molecules, primarily iridal-type triterpenoids and flavonoids, which are likely the subject of interest.

Introduction

The genus Iris comprises a diverse group of flowering plants, many of which have been used in traditional medicine for centuries. Modern phytochemical investigations have revealed that extracts from these plants, particularly the rhizomes, are rich sources of bioactive compounds with a range of pharmacological properties, including potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the early scientific studies on the cytotoxic properties of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the IC50 values of various iridal-type triterpenoids and other compounds isolated from Iris species against a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Iritectol B MCF-7Breast Adenocarcinoma~11[1][2]
C32Amelanotic Melanoma~23[1][2]
Isoiridogermanal MCF-7Breast Adenocarcinoma~11[1][2]
C32Amelanotic Melanoma~23[1][2]
Iridobelamal A MCF-7Breast Adenocarcinoma~11[1][2]
C32Amelanotic Melanoma~23[1][2]
Belamcanoxide B HCT-116Colorectal Carcinoma5.58
MCF-7Breast Adenocarcinoma3.35

Experimental Protocols

The following sections detail the standard methodologies employed in the early studies to assess the cytotoxic and apoptotic effects of compounds derived from Iris species.

Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.

Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is, in turn, proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the cytotoxic effects of compounds from Iris species.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Apoptosis Assessment cluster_analysis Data Analysis plate_cells Plate Cancer Cells (e.g., MCF-7, C32) incubate_24h Incubate for 24h (Adherence) plate_cells->incubate_24h add_compound Add Iris-derived Compound (e.g., Iritectol B) incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h srb_assay SRB Assay (Cell Viability) incubate_48_72h->srb_assay flow_cytometry Annexin V/PI Staining (Apoptosis Analysis) incubate_48_72h->flow_cytometry calc_ic50 Calculate IC50 Value srb_assay->calc_ic50 quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis

Caption: Experimental workflow for assessing the cytotoxicity of Iris-derived compounds.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome iridal_compound Iridal-type Triterpenoid (e.g., Iritectol B) bcl2_family Modulation of Bcl-2 Family Proteins iridal_compound->bcl2_family bax_up ↑ Bax (Pro-apoptotic) bcl2_family->bax_up bcl2_down ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2_down mito_perm Mitochondrial Outer Membrane Permeabilization bax_up->mito_perm bcl2_down->mito_perm cyto_c Release of Cytochrome c mito_perm->cyto_c casp9 Caspase-9 Activation (Initiator) cyto_c->casp9 casp3 Caspase-3 Activation (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by iridal-type triterpenoids.

Mechanism of Action: Induction of Apoptosis

Early studies indicate that the cytotoxic effects of iridal-type triterpenoids, such as iritectol B, are mediated through the induction of apoptosis, or programmed cell death. Iritectol B has been shown to exert a dose-dependent apoptotic effect.[1][2] The underlying mechanism is believed to involve the intrinsic, or mitochondrial, pathway of apoptosis.

This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm. Key regulators of this process are the Bcl-2 family of proteins, which include both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Treatment with cytotoxic compounds from Iris species is thought to shift the balance in favor of the pro-apoptotic proteins, leading to the permeabilization of the outer mitochondrial membrane.

This permeabilization results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3. Caspase-3 is responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

References

Irisoquin signaling pathways in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Irisin Signaling Pathways in Cancer Cell Lines

Disclaimer: The initial query for "Irisoquin" did not yield significant results in the context of cancer signaling pathways. The available scientific literature points overwhelmingly to "Irisin," a well-studied myokine, as a key modulator of these pathways. This guide, therefore, focuses on the signaling mechanisms of Irisin in cancer cell lines, assuming it to be the intended subject of inquiry.

Introduction

Irisin is a myokine, a protein predominantly produced and secreted by skeletal muscle in response to physical exercise. Initially recognized for its role in energy metabolism, specifically the "browning" of white adipose tissue, recent research has unveiled its complex and often paradoxical involvement in oncology.[1][2] Irisin's influence on cancer progression is highly context-dependent, varying significantly across different tumor types. It has been shown to suppress proliferation, migration, and invasion in certain cancers, such as lung, breast, and pancreatic carcinoma, while paradoxically promoting these same malignant characteristics in hepatocellular carcinoma.[3][4][5] This dual functionality underscores the complexity of its signaling and presents a significant challenge and opportunity in the development of novel cancer therapeutics.[3][4]

This technical guide provides a comprehensive overview of the core signaling pathways modulated by Irisin in various cancer cell lines. It summarizes key quantitative data, details common experimental protocols used in its study, and visualizes the intricate signaling cascades.

Core Signaling Pathways Modulated by Irisin

Irisin exerts its effects on cancer cells by interacting with several key intracellular signaling pathways that are fundamental to tumor growth, survival, metastasis, and chemoresistance. The most prominently studied of these are the PI3K/AKT, AMPK-mTOR, and STAT3/Snail pathways.

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell proliferation, survival, and metabolism.[6] Its hyperactivation is a common feature in many cancers, promoting uncontrolled cell growth and resistance to apoptosis.

Irisin's modulation of the PI3K/AKT pathway is a prime example of its tissue-specific dual role.

  • Inhibition in Pancreatic and Lung Cancer: In pancreatic cancer cell lines (PANC-1, BxPC-3) and lung cancer cells, Irisin has been shown to inhibit cell proliferation, migration, and invasion by downregulating the phosphorylation and thus the activity of AKT.[7][8][9][10] This inhibitory action leads to a decrease in downstream effectors that promote cell cycle progression and survival.[10] In some cases, PI3K inhibitors like LY294002 can reverse the effects of Irisin, confirming the pathway's involvement.[10]

  • Activation in Hepatocellular Carcinoma: Conversely, in hepatocellular carcinoma cells (HepG2, SMCC7721), Irisin treatment leads to the activation of the PI3K/AKT pathway.[1][8][11] This results in increased cell proliferation, migration, and invasion, and has been shown to decrease the cytotoxic effects of chemotherapeutic agents like doxorubicin.[8][11]

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Irisin Irisin Receptor Putative Receptor Irisin->Receptor Annotation1 Inhibition in Pancreatic/Lung Cancer Annotation2 Activation in Hepatocellular Carcinoma PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Snail) AKT->Downstream Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes

Irisin's dual modulation of the PI3K/AKT pathway.
The AMPK-mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) is a critical cellular energy sensor, while the mammalian target of rapamycin (mTOR) is a key regulator of protein synthesis and cell growth.[8][12] The AMPK-mTOR pathway is often dysregulated in cancer, linking cellular metabolism to proliferation.

In pancreatic cancer cell lines (MIA PaCa-2, Panc03.27), Irisin has been demonstrated to suppress cancer cell growth by activating the AMPK pathway.[13][14] Activated AMPK then inhibits the mTOR signaling cascade.[8][12][13] This inhibition leads to a reduction in protein synthesis and cell proliferation, and can induce a G1 phase arrest in the cell cycle.[8][13]

AMPK_mTOR_Pathway Irisin Irisin AMPK AMPK Irisin->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Proliferation Protein Synthesis & Cell Proliferation mTOR->Proliferation Promotes Annotation Observed in Pancreatic Cancer

Irisin inhibits cell growth via the AMPK-mTOR pathway.
The STAT3/Snail Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, plays a crucial role in tumorigenesis by promoting proliferation, survival, and angiogenesis. Snail is a key transcription factor that induces epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.

In osteosarcoma, Irisin has been shown to inhibit the STAT3/Snail signaling pathway.[15] It can reverse the effects of pro-inflammatory cytokines like IL-6, which typically activate this pathway to promote EMT.[1] By inhibiting the STAT3/Snail axis, Irisin can suppress the migratory and invasive potential of cancer cells.[1][15]

STAT3_Snail_Pathway IL6 IL-6 STAT3 STAT3 IL6->STAT3 Activates Irisin Irisin Irisin->STAT3 Inhibits Snail Snail STAT3->Snail Activates EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Promotes Invasion Migration & Invasion EMT->Invasion Annotation Observed in Osteosarcoma

Irisin's inhibition of the STAT3/Snail signaling axis.

Quantitative Data Summary

The biological effects of Irisin on cancer cells are consistently reported to be dose-dependent.[9][10] The following table summarizes the observed effects at various concentrations across different cancer cell lines as reported in the literature. Note that IC50 values are highly dependent on the specific cell line and experimental conditions and should be consulted from the primary source.

Cancer TypeCell Line(s)Irisin Concentration (nM)Observed EffectCitation(s)
Pancreatic Cancer MIA PaCa-2, Panc03.275, 10, 50, 100Inhibition of cell growth, migration, and invasion.[8][10][13][14]
PANC-1, BxPC-310, 20, 50Dose-dependent inhibition of proliferation and induction of apoptosis.[8][9][10]
Lung Cancer A549, NCI-H44610, 20, 50Time-dependent inhibition of proliferation, migration, and invasion.[8][10]
Breast Cancer MDA-MB-2310.625 - 20Reduction in cell number, migration, and viability. Enhanced doxorubicin cytotoxicity.[10]
MCF-10a (non-malignant)0.625 - 20No effect.[10]
Hepatocellular Carcinoma HepG2, SMCC7721VariousIncreased cell proliferation, migration, and invasion.[8][11]
Obesity-Related Cancers Endometrial, Colon, Thyroid, Esophageal5 - 100No effect on cell proliferation or malignant potential.[8][16]

Experimental Protocols

The study of Irisin's effects on cancer cells employs a range of standard molecular and cell biology techniques. Below are detailed methodologies for key experiments.

Cell Viability / Proliferation Assay (CCK-8 / MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Irisin (e.g., 0, 10, 20, 50, 100 nM). Include a vehicle control.

  • Incubation: Incubate the plate for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well.

  • Final Incubation: Incubate for 1-4 hours. For MTT, a solubilization solution (e.g., DMSO) must be added to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Cell_Viability_Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Irisin (various concentrations) A->B C 3. Incubate (24-72h) B->C D 4. Add CCK-8/MTT Reagent C->D E 5. Incubate (1-4h) D->E F 6. Measure Absorbance E->F

Workflow for a cell viability assay.
Western Blot Analysis

This technique is used to detect specific proteins and their phosphorylation status, providing insight into signaling pathway activation.

Methodology:

  • Cell Lysis: After treatment with Irisin for a specified time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quant. B 2. SDS-PAGE Separation A->B C 3. Membrane Transfer B->C D 4. Blocking C->D E 5. Primary Ab Incubation D->E F 6. Secondary Ab Incubation E->F G 7. ECL Detection F->G

Workflow for Western Blot analysis.
Cell Migration and Invasion Assays

These assays assess the motile and invasive capabilities of cancer cells, which are hallmarks of metastasis.

Methodology (Wound Healing Assay):

  • Create Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

  • Create Wound: Use a sterile pipette tip to create a linear scratch ("wound") in the monolayer.

  • Treatment: Wash with PBS to remove detached cells and add a medium with Irisin.

  • Imaging: Capture images of the wound at 0 hours and subsequent time points (e.g., 24 hours).

  • Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Methodology (Transwell Invasion Assay):

  • Prepare Chamber: Use a Transwell insert with a porous membrane (coated with Matrigel for invasion assays).

  • Seed Cells: Place cells in the upper chamber in a serum-free medium containing Irisin.

  • Add Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours, allowing cells to migrate/invade through the membrane.

  • Staining and Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have moved to the bottom surface with crystal violet.

  • Analysis: Count the stained cells in several microscopic fields to quantify migration or invasion.

Migration_Assay_Workflow cluster_wound Wound Healing Assay cluster_transwell Transwell Assay A1 1. Create Scratch in Monolayer A2 2. Treat & Image (0h) A1->A2 A3 3. Incubate & Image (24h) A2->A3 A4 4. Measure Closure A3->A4 B1 1. Seed Cells in Upper Chamber B2 2. Add Chemoattractant to Lower Chamber B1->B2 B3 3. Incubate (24-48h) B2->B3 B4 4. Stain & Count Cells B3->B4

Workflows for cell migration assays.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Irisoquin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irisoquin, chemically identified as 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone, is a naturally occurring compound isolated from the rhizomes of Iris missouriensis, commonly known as the Western Blue Flag.[1][2] This long-chain benzoquinone has demonstrated significant cytotoxic activities, making it a compound of interest for further investigation in cancer chemotherapy research.[1] Notably, this compound has shown potent activity against KB and P-388 cancer cell lines.[1] A structurally related but non-cytotoxic compound, 3-octadecyl-5-methoxy-1,4-benzoquinone (deoxythis compound), is also found in the same plant source.[1]

These application notes provide a detailed, inferred protocol for the extraction and purification of this compound from Iris missouriensis rhizomes. The methodologies are based on established phytochemical techniques for the isolation of similar bioactive compounds from plant materials.

Data Presentation

While specific yields for the extraction and purification of this compound are not extensively reported in the literature, the following table presents the known biological activity data.

CompoundCell LineED50 (µg/mL)
This compoundKB1.8
This compoundP-3880.03

ED50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

The following protocols are detailed methodologies for the key stages of this compound extraction and purification.

Collection and Preparation of Plant Material
  • Collection: Rhizomes of Iris missouriensis should be collected, preferably during their dormant season to ensure a high concentration of secondary metabolites.

  • Cleaning and Drying: The collected rhizomes are to be thoroughly washed with water to remove soil and other debris. Subsequently, they should be air-dried in a well-ventilated area or in a plant dryer at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.

  • Pulverization: The dried rhizomes are then ground into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of this compound

This protocol is based on standard solid-liquid extraction methods for nonpolar to moderately polar compounds.

  • Apparatus: Soxhlet extractor or a large-scale maceration setup.

  • Solvent Selection: Based on the long alkyl chain of this compound, a nonpolar solvent is recommended for initial extraction to minimize the co-extraction of highly polar impurities. n-Hexane or petroleum ether are suitable choices.

  • Soxhlet Extraction Procedure:

    • Place the powdered rhizome material (e.g., 500 g) into a large cellulose thimble.

    • Insert the thimble into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with the chosen solvent (e.g., 2 L of n-hexane).

    • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

    • Continue the extraction for approximately 24-48 hours, or until the solvent running through the siphon tube is clear.

    • After extraction, cool the apparatus and collect the crude extract from the distilling flask.

  • Maceration Procedure (Alternative):

    • Submerge the powdered rhizome material in the chosen solvent in a large, sealed container.

    • Agitate the mixture periodically for 3-5 days at room temperature.

    • Filter the mixture to separate the extract from the plant residue.

    • Repeat the maceration of the plant residue 2-3 times with fresh solvent to ensure complete extraction.

    • Combine the filtrates.

  • Solvent Evaporation: The crude extract is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a thick, semi-solid residue.

Purification of this compound

A multi-step purification process involving liquid-liquid partitioning and column chromatography is recommended.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of 90% aqueous methanol and n-hexane (1:1 v/v).

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Allow the layers to separate. The nonpolar impurities will preferentially partition into the n-hexane layer, while the more polar this compound will remain in the aqueous methanol layer.

    • Collect the aqueous methanol layer and repeat the partitioning with fresh n-hexane 2-3 times.

    • Evaporate the solvent from the aqueous methanol layer to obtain a partially purified extract.

  • Silica Gel Column Chromatography:

    • Column Preparation: Pack a glass column with silica gel (60-120 mesh) slurried in a nonpolar solvent (e.g., n-hexane).

    • Sample Loading: Adsorb the partially purified extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elution: Elute the column with a gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or chloroform.

      • Example Gradient:

        • 100% n-Hexane

        • n-Hexane:Ethyl Acetate (98:2)

        • n-Hexane:Ethyl Acetate (95:5)

        • n-Hexane:Ethyl Acetate (90:10)

        • ...and so on.

    • Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions onto a silica gel TLC plate.

    • Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions containing the compound of interest (this compound).

  • Crystallization:

    • Evaporate the solvent from the pooled fractions containing pure this compound.

    • Dissolve the residue in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., methanol or acetone).

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow Plant Iris missouriensis Rhizomes Powder Dried and Powdered Rhizomes Plant->Powder Drying & Grinding Extraction Solid-Liquid Extraction (e.g., Soxhlet with n-Hexane) Powder->Extraction CrudeExtract Crude n-Hexane Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-Hexane / 90% aq. Methanol) CrudeExtract->Partitioning AqMethanol Aqueous Methanol Fraction Partitioning->AqMethanol ColumnChrom Silica Gel Column Chromatography (Gradient Elution) AqMethanol->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC PooledFractions Pooled Pure Fractions TLC->PooledFractions Identify & Pool Crystallization Crystallization PooledFractions->Crystallization Purethis compound Pure this compound Crystals Crystallization->Purethis compound

Caption: Workflow for this compound Extraction and Purification.

Hypothetical Signaling Pathway for Quinone-Induced Cytotoxicity

Cytotoxicity_Pathway This compound This compound (Quinone) Cell Cancer Cell This compound->Cell Enters ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Induces DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis_Signal Apoptotic Signaling Cascade (e.g., Caspase Activation) Mitochondria->Apoptosis_Signal DNA_Damage->Apoptosis_Signal Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Signal->Apoptosis

Caption: Hypothetical Cytotoxicity Pathway of a Quinone Compound.

References

Application Notes and Protocols for the Chemical Synthesis of Irisoquin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Physicochemical and Cytotoxic Properties

The following table summarizes the key physicochemical and biological data for Irisoquin.

CompoundMolecular FormulaCAS NumberCytotoxicity (KB cells) ED₅₀ (µg/mL)Cytotoxicity (P-388 cells) ED₅₀ (µg/mL)
This compoundC₂₅H₄₂O₄101339-26-81.80.03

Experimental Protocols

The following is a representative protocol for the synthesis of a long-chain alkyl-substituted hydroxybenzoquinone, which can be adapted for the synthesis of this compound and its analogs. The synthesis involves a multi-step process starting from commercially available materials.

Protocol 1: Synthesis of an this compound Analog (2-hydroxy-3-alkyl-5-methoxy-1,4-benzoquinone)

This protocol is based on established methods for the synthesis of similar benzoquinone structures.

Materials:

  • Methoxyhydroquinone

  • Long-chain fatty acid (e.g., stearic acid for an octadecyl side chain)

  • Thionyl chloride

  • Anhydrous aluminum chloride

  • Anhydrous diethyl ether

  • Hydrochloric acid

  • Sodium hydroxide

  • Ferric chloride

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Acylation of Methoxyhydroquinone

    • In a round-bottom flask, dissolve methoxyhydroquinone in a suitable anhydrous solvent such as dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a long-chain acyl chloride (prepared by reacting the corresponding fatty acid with thionyl chloride) and anhydrous aluminum chloride.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by slowly adding dilute hydrochloric acid.

    • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Demethylation and Oxidation

    • The acylated product from Step 1 is subjected to demethylation using a suitable reagent such as boron tribromide in dichloromethane at low temperature.

    • The reaction is stirred for several hours and then quenched with methanol.

    • The solvent is removed under reduced pressure.

    • The resulting hydroquinone is then oxidized to the corresponding benzoquinone using an oxidizing agent like ferric chloride in an acidic medium.

    • The product is extracted, and the organic layer is washed, dried, and concentrated.

  • Step 3: Purification

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-hydroxy-3-alkyl-5-methoxy-1,4-benzoquinone.

Expected Outcome:

The final product should be a colored solid. The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Synthetic Workflow for an this compound Analog

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product start1 Methoxyhydroquinone step1 Acylation start1->step1 start2 Long-chain Fatty Acid start2->step1 step2 Demethylation step1->step2 step3 Oxidation step2->step3 product This compound Analog step3->product

Caption: Synthetic scheme for an this compound analog.

Proposed Signaling Pathway for Benzoquinone-Induced Cytotoxicity

The cytotoxic effects of many quinone compounds are attributed to their ability to induce oxidative stress and disrupt cellular redox balance.[1] This often leads to the activation of apoptotic signaling pathways.

Signaling_Pathway cluster_cell Cellular Environment This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS GSH GSH Depletion This compound->GSH Mitochondria Mitochondrial Stress ROS->Mitochondria GSH->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Application Note and Protocol for Determining the Cytotoxicity of Irisoquin using an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for assessing the cytotoxic effects of Irisoquin on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This compound is a compound of interest for its potential anticancer properties. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of cells.[1][2][3][4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][4] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[1] This protocol outlines the necessary reagents, step-by-step procedure, data analysis, and interpretation for determining the half-maximal inhibitory concentration (IC50) of this compound.

Principle of the MTT Assay

The MTT assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[1][4] This reduction is primarily carried out by mitochondrial succinate dehydrogenase enzymes in viable cells. The resulting intracellular purple formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Materials and Reagents

  • This compound (stock solution of known concentration)

  • Human cancer cell line (e.g., Glioblastoma (GBM) cell lines like GBM8401 or A172)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Inverted microscope

  • Sterile pipette tips and tubes

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.

4.1. Cell Seeding

  • Culture the selected cancer cell line in T-75 flasks with complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a CO2 incubator.

  • When cells reach 70-80% confluency, wash them with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours in a CO2 incubator to allow for cell attachment.

4.2. Treatment with this compound

  • Prepare a series of dilutions of this compound from the stock solution in the complete culture medium. The final concentrations should span a range that is expected to cover the IC50 value (e.g., 0.1, 1, 2.5, 5, 10, 25, 50 µM).

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (untreated cells with medium only).

  • After the 24-hour incubation period for cell attachment, carefully remove the medium from each well.

  • Add 100 µL of the prepared this compound dilutions, vehicle control, or negative control medium to the respective wells. It is recommended to perform each treatment in triplicate.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a CO2 incubator.

4.3. MTT Assay

  • Following the treatment period, carefully remove the medium containing this compound from each well.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes on a plate shaker to ensure complete dissolution of the formazan.

4.4. Absorbance Measurement

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation and Analysis

5.1. Data Calculation

  • Background Correction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percentage Cell Viability:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

5.2. Tabulation of Results

The following table presents exemplary data on the dose-dependent cytotoxicity of a compound structurally related to quinolines, Arylquin 1, on Glioblastoma (GBM) cell lines after a 48-hour treatment, as determined by an MTT assay. This data is provided for illustrative purposes to demonstrate how to present the results.

Cell LineTreatment Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
GBM8401 Control (Untreated)1.2540.089100.0
1.01.1030.07588.0
2.50.7650.06161.0
5.00.4260.04334.0
10.00.1880.02515.0
A172 Control (Untreated)1.3020.095100.0
1.01.1980.08192.0
2.50.8590.07266.0
5.00.5210.05040.0
10.00.2340.03118.0

Note: The data in this table is representative and based on findings for Arylquin 1, a compound with a similar structural backbone, and may not reflect the exact cytotoxicity of this compound. Researchers should generate their own data for this compound.

5.3. IC50 Determination

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, can be calculated from this curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).

Visualization of Experimental Workflow and Signaling Pathways

6.1. Experimental Workflow

The following diagram illustrates the key steps involved in the MTT assay for determining this compound cytotoxicity.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding add_treatment 4. Treat Cells with this compound cell_seeding->add_treatment prepare_this compound 3. Prepare this compound Dilutions prepare_this compound->add_treatment add_mtt 5. Add MTT Reagent add_treatment->add_mtt incubate_mtt 6. Incubate (2-4 hours) add_mtt->incubate_mtt dissolve_formazan 7. Dissolve Formazan Crystals incubate_mtt->dissolve_formazan read_absorbance 8. Measure Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability 9. Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT Assay of this compound Cytotoxicity.

6.2. Potential Signaling Pathways Involved in this compound-Induced Cytotoxicity

The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis. The diagram below illustrates the two major apoptotic signaling pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While the specific mechanism of this compound is under investigation, these pathways represent common routes for inducing cancer cell death.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Phase death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR) death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 dna_damage Cellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family Proteins (Bax/Bak) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-Caspase-9 apaf1->pro_caspase9 apoptosome Apoptosome apaf1->apoptosome pro_caspase9->apoptosome caspase9 Caspase-9 caspase9->pro_caspase3 apoptosome->caspase9 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and Extrinsic Apoptosis Signaling Pathways.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis After Irisin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Irisin, a myokine generated from the cleavage of fibronectin type III domain-containing protein 5 (FNDC5), has emerged as a molecule of interest in cancer research.[1] Primarily produced by muscle and cardiac tissues, irisin is involved in various metabolic processes and has demonstrated anti-inflammatory properties.[1] Recent studies have indicated that irisin can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.[1] One study on prostate cancer cells showed that irisin treatment reduced cell viability and increased the population of apoptotic cells.[1] The mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt pathway and the regulation of the Bcl-2 family of proteins.[1]

Flow cytometry is a powerful and high-throughput technique used to analyze the physical and chemical characteristics of single cells. It is an indispensable tool for quantifying the extent of apoptosis and distinguishing between different stages of cell death, such as early apoptosis, late apoptosis, and necrosis.[2] This document provides detailed protocols for assessing irisin-induced apoptosis using flow cytometry, presents representative data, and illustrates the key signaling pathways involved.

Experimental Workflow

The general workflow for analyzing irisin-induced apoptosis involves several key stages, from cell culture and treatment to data acquisition and analysis.

G cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Seeding & Culture treatment 2. Irisin Treatment (Varying Concentrations & Durations) cell_culture->treatment controls 3. Prepare Controls (Untreated, Positive Control) treatment->controls harvest 4. Harvest Cells controls->harvest wash 5. Wash with PBS harvest->wash stain 6. Stain with Apoptosis Reagents (e.g., Annexin V & PI) wash->stain acquisition 7. Acquire Data on Flow Cytometer stain->acquisition gating 8. Gate Cell Populations acquisition->gating quantify 9. Quantify Apoptotic Populations (Viable, Early, Late) gating->quantify

Caption: General experimental workflow for apoptosis analysis.

Application Note: Quantifying Apoptosis with Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is the most common method for detecting apoptosis by flow cytometry. The assay is based on two key cellular changes during apoptosis:

  • Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[3]

  • Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is compromised.[2][3]

This dual-staining approach allows for the differentiation of four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic Cells (Primary): Annexin V-negative and PI-positive (Annexin V-/PI+).

Representative Data

The following table summarizes representative quantitative data from an Annexin V/PI flow cytometry experiment on a cancer cell line treated with varying concentrations of irisin for 48 hours.

Treatment (48h)Cell PopulationPercentage of Total Events (%)
Control (0 nM Irisin) Viable (Annexin V- / PI-)94.5
Early Apoptotic (Annexin V+ / PI-)3.1
Late Apoptotic / Necrotic (Annexin V+ / PI+)2.4
Irisin (50 nM) Viable (Annexin V- / PI-)75.2
Early Apoptotic (Annexin V+ / PI-)15.8
Late Apoptotic / Necrotic (Annexin V+ / PI+)9.0
Irisin (100 nM) Viable (Annexin V- / PI-)52.6
Early Apoptotic (Annexin V+ / PI-)28.3
Late Apoptotic / Necrotic (Annexin V+ / PI+)19.1

Note: The data presented in this table are for illustrative purposes and represent a typical dose-dependent increase in apoptosis upon treatment.

Signaling Pathway of Irisin-Induced Apoptosis

Studies suggest that irisin induces apoptosis through the intrinsic (mitochondrial) pathway. This involves the inhibition of pro-survival signaling cascades like PI3K/Akt, which leads to a shift in the balance of Bcl-2 family proteins. This imbalance favors pro-apoptotic members like Bax, causing mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

G Irisin Irisin Receptor Cell Surface Receptor (e.g., αVβ5 Integrin) Irisin->Receptor PI3K PI3K Receptor->PI3K Inhibition Akt Akt PI3K->Akt Bcl2 Anti-apoptotic Bcl-2 / Bcl-xL Akt->Bcl2 Inhibition Bax Pro-apoptotic Bax Bcl2->Bax Inhibition Mito Mitochondrion Bax->Mito Permeabilization (MOMP) CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for Irisin-induced apoptosis.

Detailed Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps for staining cells to differentiate between viable, apoptotic, and necrotic populations.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Treated and control cells

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Carefully discard the supernatant.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Final Volume Adjustment: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)

A reduction in mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. Cationic dyes like DiOC₆(3) accumulate in healthy mitochondria with high membrane potential.[1][4] In apoptotic cells, this potential collapses, leading to reduced dye accumulation and a lower fluorescence signal.[5]

Materials:

  • DiOC₆(3) (3,3'-Dihexyloxacarbocyanine Iodide) stock solution (e.g., 1 mM in DMSO)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Treated and control cells

Procedure:

  • Prepare Working Solution: Dilute the DiOC₆(3) stock solution in DPBS to a final working concentration of 0.1 µM.

  • Cell Harvesting: Harvest cells as described in Protocol 1.

  • Cell Suspension: Resuspend the cell pellet in the DiOC₆(3) working solution at a density of 1 x 10⁶ cells/mL. Protect from light.

  • Incubation: Incubate the cells at 37°C for 15 minutes in the dark.

  • Washing: Centrifuge the tubes at 130 x g for 5 minutes. Remove the supernatant and gently resuspend the cells in 1 mL of pre-warmed DPBS.

  • Repeat the wash step (Step 5) two more times.

  • Analysis: Analyze the samples immediately by flow cytometry. Excite DiOC₆(3) at 488 nm and measure emission at ~500 nm. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Protocol 3: Caspase Activation Assay

Caspases are proteases that execute the apoptotic program. This assay uses a cell-permeable, non-fluorescent caspase substrate that becomes fluorescent upon cleavage by active caspases.[3]

Materials:

  • Fluorometric caspase substrate kit (e.g., based on (aspartyl)₂-Rhodamine 110, D₂R)

  • Wash/Incubation Buffer provided with the kit

  • Treated and control cells

Procedure:

  • Induce Apoptosis: Treat cells with Irisin as desired. Culture control cells in parallel.

  • Cell Harvesting: Harvest cells as described in Protocol 1.

  • Resuspension: Pellet the cells and resuspend them in the provided incubation buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add the caspase substrate reagent to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells at 37°C for 10-30 minutes, protected from light.

  • Analysis: Analyze the cells directly by flow cytometry without washing. Use the FL-1 channel (Ex/Em = 488/530 nm) for substrates like D₂R. An increase in fluorescence indicates caspase activation.[3]

References

Detecting Irisoquin-Induced ROS Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Oxygen Species (ROS) are chemically reactive species containing oxygen, such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While essential for various cellular signaling pathways, their overproduction, a state known as oxidative stress, can lead to cellular damage and is implicated in the progression of numerous diseases, including cancer.[1][2][3] Irisoquin, a novel compound under investigation for its therapeutic potential, is hypothesized to exert its effects through the modulation of intracellular ROS levels.

These application notes provide a comprehensive guide to the methodologies used to detect and quantify ROS production induced by this compound. The following sections detail the principles of commonly employed assays, step-by-step experimental protocols, and data presentation guidelines to facilitate reproducible and accurate results.

Key Assays for ROS Detection

Two widely used and robust methods for measuring ROS production in live cells are the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay for total cellular ROS and the MitoSOX™ Red assay for mitochondrial superoxide.

DCFDA/H₂DCFDA Assay for Total Cellular ROS

The DCFDA (or H₂DCFDA) assay is a popular method for detecting total cellular ROS.[4] The principle relies on the cell-permeant H₂DCFDA, which is non-fluorescent. Once inside the cell, it is deacetylated by intracellular esterases to H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The fluorescence intensity is directly proportional to the level of intracellular ROS.

MitoSOX™ Red Assay for Mitochondrial Superoxide

MitoSOX™ Red is a fluorogenic dye specifically designed for the detection of superoxide in the mitochondria of live cells.[5][6] This cell-permeant probe selectively targets mitochondria. Once localized in the mitochondria, it is oxidized by superoxide, but not by other ROS, to a red fluorescent product that intercalates with mitochondrial nucleic acids.[6] The resulting fluorescence is a specific indicator of mitochondrial superoxide levels.

Data Presentation

Quantitative data from ROS detection assays should be summarized for clear interpretation and comparison.

Table 1: Quantification of Total Cellular ROS using DCFDA Assay

Treatment GroupThis compound Conc. (µM)Mean Fluorescence Intensity (MFI)Standard Deviation (SD)Fold Change vs. Control
Vehicle Control01000501.0
This compound11500751.5
This compound525001202.5
This compound1040002004.0
Positive Control (e.g., H₂O₂)-50002505.0

Table 2: Quantification of Mitochondrial Superoxide using MitoSOX™ Red Assay

Treatment GroupThis compound Conc. (µM)Mean Fluorescence Intensity (MFI)Standard Deviation (SD)Fold Change vs. Control
Vehicle Control0500301.0
This compound1800451.6
This compound51600903.2
This compound1028001505.6
Positive Control (e.g., Antimycin A)-35001807.0

Experimental Protocols

Protocol 1: DCFDA/H₂DCFDA Assay for Total Cellular ROS

Materials:

  • H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)[7]

  • Cell culture medium (phenol red-free recommended)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Positive control (e.g., H₂O₂ or Pyocyanin)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~495/529 nm)[4]

Procedure for Adherent Cells:

  • Seed cells in a black, clear-bottom 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.

  • The next day, remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.

  • Prepare a 20 µM working solution of H₂DCFDA in pre-warmed, serum-free medium or PBS.

  • Add 100 µL of the H₂DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Remove the H₂DCFDA solution and wash the cells twice with pre-warmed PBS or HBSS.

  • Add 100 µL of medium containing the desired concentrations of this compound or controls (vehicle, positive control) to the respective wells.

  • Incubate for the desired treatment period (e.g., 1-6 hours), protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[4]

Procedure for Suspension Cells:

  • Culture cells to the desired density (e.g., 1x10⁶ cells/mL).

  • Centrifuge the cells and resuspend the pellet in 20 µM H₂DCFDA working solution at a concentration of 1x10⁶ cells/mL.

  • Incubate for 30 minutes at 37°C in the dark.

  • Pellet the cells, remove the supernatant, and wash once with pre-warmed PBS or HBSS.

  • Resuspend the cells in medium containing the desired concentrations of this compound or controls.

  • Incubate for the desired treatment period.

  • Transfer 100 µL of the cell suspension from each treatment group to a black 96-well plate.

  • Measure the fluorescence intensity as described for adherent cells.

Protocol 2: MitoSOX™ Red Assay for Mitochondrial Superoxide

Materials:

  • MitoSOX™ Red reagent stock solution (5 mM in DMSO)[5][8]

  • Cell culture medium (phenol red-free recommended)

  • Hank's Balanced Salt Solution with Calcium and Magnesium (HBSS/Ca/Mg)[8]

  • This compound stock solution

  • Positive control (e.g., Antimycin A or MitoPQ)[9]

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~510/580 nm)[6][8]

Procedure for Adherent Cells:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • The following day, treat the cells with the desired concentrations of this compound or controls for the specified duration.

  • Prepare a 5 µM MitoSOX™ Red working solution by diluting the 5 mM stock solution in pre-warmed HBSS/Ca/Mg.[8] Note: The optimal concentration may vary by cell type and should be determined empirically (typically 0.1-5 µM).[5][9]

  • Remove the treatment medium and wash the cells once with pre-warmed HBSS/Ca/Mg.

  • Add 100 µL of the MitoSOX™ Red working solution to each well.

  • Incubate for 10-30 minutes at 37°C, protected from light.[5][8]

  • Wash the cells three times with pre-warmed HBSS/Ca/Mg.[8]

  • Add 100 µL of pre-warmed HBSS/Ca/Mg to each well.

  • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~510 nm and emission at ~580 nm.[6][8]

Procedure for Suspension Cells:

  • Treat cells in suspension with the desired concentrations of this compound or controls for the specified duration.

  • Centrifuge the cells and resuspend the pellet in pre-warmed HBSS/Ca/Mg.

  • Add MitoSOX™ Red working solution to a final concentration of 5 µM.

  • Incubate for 10-30 minutes at 37°C, protected from light.[10]

  • Pellet the cells and wash them three times with pre-warmed HBSS/Ca/Mg.[10]

  • Resuspend the final cell pellet in 100 µL of HBSS/Ca/Mg and transfer to a black 96-well plate.

  • Immediately measure the fluorescence intensity.

Visualizations

experimental_workflow_dcfda cluster_prep Cell Preparation cluster_loading Probe Loading cluster_treatment Treatment cluster_detection Detection seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation wash_pbs Wash with PBS overnight_incubation->wash_pbs add_dcfda Add 20 µM H2DCFDA wash_pbs->add_dcfda incubate_dcfda Incubate 30-45 min add_dcfda->incubate_dcfda wash_pbs2 Wash with PBS (2x) incubate_dcfda->wash_pbs2 add_this compound Add this compound/Controls wash_pbs2->add_this compound incubate_treatment Incubate (1-6 hours) add_this compound->incubate_treatment measure_fluorescence Measure Fluorescence (Ex/Em: 495/529 nm) incubate_treatment->measure_fluorescence

Caption: Workflow for the DCFDA assay to measure total cellular ROS.

experimental_workflow_mitosox cluster_prep Cell Preparation & Treatment cluster_loading Probe Loading cluster_detection Detection seed_cells Seed Cells in 96-well Plate adhere_cells Allow Adherence seed_cells->adhere_cells add_this compound Add this compound/Controls adhere_cells->add_this compound incubate_treatment Incubate for desired time add_this compound->incubate_treatment wash_hbss Wash with HBSS incubate_treatment->wash_hbss add_mitosox Add 5 µM MitoSOX Red wash_hbss->add_mitosox incubate_mitosox Incubate 10-30 min add_mitosox->incubate_mitosox wash_hbss2 Wash with HBSS (3x) incubate_mitosox->wash_hbss2 add_buffer Add fresh HBSS wash_hbss2->add_buffer measure_fluorescence Measure Fluorescence (Ex/Em: 510/580 nm) add_buffer->measure_fluorescence signaling_pathway_ros This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces CellularEnzymes Cellular Enzymes (e.g., NADPH Oxidase) This compound->CellularEnzymes induces ROS Increased ROS (O₂⁻, H₂O₂, •OH) Mitochondria->ROS produces CellularEnzymes->ROS produces OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (DNA, Lipids, Proteins) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

References

Application Notes and Protocols for Testing Irisoquin Efficacy in In Vitro Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irisoquin, an isoquinoline-derived compound, has demonstrated significant potential as an anti-cancer agent. Isoquinoline alkaloids are a class of natural and synthetic compounds known to exhibit a range of pharmacological activities, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. This document provides detailed application notes and protocols for establishing and utilizing in vitro cell culture models to assess the efficacy of this compound. The following sections offer guidance on selecting appropriate cell models, experimental design, and step-by-step protocols for key assays to evaluate the cytotoxic and mechanistic effects of this compound.

In Vitro Cell Culture Models for Anti-Cancer Drug Screening

The selection of an appropriate in vitro model is critical for obtaining clinically relevant data. A tiered approach, starting with simpler models and progressing to more complex systems, is recommended.

  • 2D Monolayer Cultures: These are the most traditional and widely used models for initial high-throughput screening of anti-cancer compounds. They are cost-effective and allow for rapid assessment of cytotoxicity and proliferation.

  • 3D Spheroid Models: These models more accurately mimic the three-dimensional architecture and microenvironment of solid tumors, including gradients of nutrients, oxygen, and drug penetration. Spheroids can be generated from established cancer cell lines or patient-derived cells.

  • Organoid Models: Derived from patient tumors, organoids closely recapitulate the genetic and phenotypic characteristics of the original tumor, offering a highly relevant platform for personalized medicine and drug efficacy testing.

  • Co-culture Models: To investigate the interaction of cancer cells with the tumor microenvironment (TME), co-culture systems incorporating fibroblasts, immune cells, or endothelial cells can be established in both 2D and 3D formats.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial reductases in viable cells results in the formation of purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle-treated (e.g., DMSO) controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value of this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). This compound-induced cell cycle arrest can be identified using this technique.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of a compound to inhibit cell migration, a key process in cancer metastasis.

Protocol:

  • Create a Monolayer: Seed cells in a 6-well plate and grow them to full confluency.

  • Create a "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.[1]

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing different concentrations of this compound. Use serum-free or low-serum medium to minimize cell proliferation.[1][2]

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, mimicking a critical step in metastasis.

Protocol:

  • Prepare Transwell Inserts: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel or another basement membrane extract and allow it to solidify.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the Transwell insert.

  • Treatment: Add this compound at various concentrations to the upper chamber.

  • Chemoattractant: Fill the lower chamber with complete medium containing a chemoattractant, such as 10% fetal bovine serum.[1]

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Remove Non-invasive Cells: Carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix and Stain: Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained, invaded cells in several microscopic fields.

Data Presentation

Summarize all quantitative data from the assays in clearly structured tables for easy comparison of different this compound concentrations and treatment durations.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
MCF-7
A549
HeLa
PC-3

Table 2: Effect of this compound on Cell Cycle Distribution (%)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control
This compound (X µM)
This compound (Y µM)

Table 3: Effect of this compound on Apoptosis (%)

TreatmentViableEarly ApoptoticLate Apoptotic/Necrotic
Control
This compound (X µM)
This compound (Y µM)

Mandatory Visualizations

Signaling Pathways

The anti-cancer activity of isoquinoline alkaloids and naphthoquinones like this compound is often mediated through the modulation of key signaling pathways. These compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and DNA damage. This, in turn, can trigger cell cycle arrest and apoptosis through pathways involving p53, MAPKs (Mitogen-Activated Protein Kinases), and the PI3K/Akt pathway.[3]

Irisoquin_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition DNA_Damage DNA Damage ROS->DNA_Damage MAPK MAPK Pathway (JNK, p38) ROS->MAPK p53 p53 Activation DNA_Damage->p53 G1_S_Arrest G1/S Phase Cell Cycle Arrest p53->G1_S_Arrest Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) p53->Bcl2 Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Caspases Caspase Activation Bcl2->Caspases Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Workflows

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_assays 2. Efficacy Assessment cluster_analysis 3. Data Analysis Cell_Culture Cancer Cell Culture (2D or 3D) Irisoquin_Treatment This compound Treatment (Dose-Response) Cell_Culture->Irisoquin_Treatment Cytotoxicity Cytotoxicity Assay (MTT) Irisoquin_Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Irisoquin_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Irisoquin_Treatment->Cell_Cycle Migration_Invasion Migration/Invasion Assays (Wound Healing/Transwell) Irisoquin_Treatment->Migration_Invasion IC50 IC50 Determination Cytotoxicity->IC50 Cell_Distribution Cell Population Distribution Apoptosis->Cell_Distribution Cell_Cycle->Cell_Distribution Metastatic_Potential Metastatic Potential Assessment Migration_Invasion->Metastatic_Potential

Caption: General workflow for in vitro testing of this compound efficacy.

Apoptosis_Detection_Workflow start Treat Cells with This compound harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/Propidium Iodide apoptosis assay.

References

Application Notes and Protocols: Preparing Irisoquin Stock Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irisoquin, a naturally occurring benzoquinone, has demonstrated significant cytotoxic activity against various cancer cell lines, making it a compound of interest in oncological research and drug development.[1] Accurate and reproducible results in cell-based assays are critically dependent on the correct preparation and application of test compounds. This document provides a detailed protocol for the preparation of this compound stock solutions and their subsequent use in in vitro studies.

Chemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
IUPAC Name 2-hydroxy-5-methoxy-3-octadecylcyclohexa-2,5-diene-1,4-dione[2]
Molecular Formula C25H42O4[2]
Molecular Weight 406.6 g/mol [2]
CAS Number 101339-26-8[2][3]
Appearance Not specified, likely a solid
Solubility Assumed to be soluble in Dimethyl Sulfoxide (DMSO) based on its hydrophobic structure.

Protocol for Preparing this compound Stock Solution

Given its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the Desired Stock Concentration: A common starting stock concentration for novel compounds is 10 mM.

  • Calculate the Required Mass of this compound:

    • Use the formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)

    • Example for a 10 mM stock in 1 mL:

      • Mass (mg) = 10 mM x 406.6 g/mol x 0.001 L = 4.066 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.

    • Carefully weigh out the calculated mass of this compound powder.

  • Dissolving in DMSO:

    • Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional but Recommended):

    • If required for your specific cell culture application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for long-term storage and use in sensitive assays.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.

Note on Solubility Determination: If the exact solubility of your batch of this compound in DMSO is unknown, it is advisable to perform a preliminary solubility test. Start by adding a small, known amount of this compound to a specific volume of DMSO and observe for complete dissolution. Gradually increase the amount of this compound until saturation is reached.

Experimental Workflow: Stock Solution Preparation

experimental_workflow cluster_preparation Preparation of this compound Stock Solution weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add to sterile tube vortex Vortex to Mix dissolve->vortex sterilize Sterile Filter (0.22 µm) vortex->sterilize aliquot Aliquot into Tubes sterilize->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a sterile this compound stock solution.

Protocol for Use in Cell-Based Assays

This protocol outlines the general steps for diluting the this compound stock solution for use in cell-based assays, such as cytotoxicity or proliferation assays.

Materials:

  • Prepared this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or 96-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Thaw the Stock Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary):

    • It is often necessary to perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

  • Determine Working Concentrations:

    • Based on published data, this compound has shown cytotoxic effects in the µg/mL range.[1]

    • The reported ED50 values are 1.8 µg/mL for KB cells and 0.03 µg/mL for P-388 cells.[1]

    • To convert µg/mL to µM: Concentration (µM) = (Concentration (µg/mL) / Molecular Weight ( g/mol )) x 1000

      • 1.8 µg/mL ≈ 4.4 µM

      • 0.03 µg/mL ≈ 0.074 µM

    • A recommended starting range for dose-response experiments would be from 0.01 µM to 10 µM.

  • Treating the Cells:

    • Remove the old medium from your cultured cells.

    • Add the complete cell culture medium containing the desired final concentrations of this compound to the cells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).

  • Incubation and Analysis:

    • Incubate the cells for the desired experimental duration.

    • Perform your cell-based assay (e.g., MTT, XTT, CellTiter-Glo®) to assess the effects of this compound.

Postulated Signaling Pathway of this compound

This compound is a naphthoquinone, and compounds of this class are known to induce cellular effects through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

signaling_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces MAPK_Pathway MAPK Pathway (e.g., JNK, p38) ROS->MAPK_Pathway Activates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Leads to Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Postulated signaling pathway of this compound-induced cell death.

References

Analysis of Apoptosis Markers by Western Blot Following Irisoquin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Western blot analysis of key apoptosis markers in cell lysates after treatment with Irisoquin, a novel quinoline-based compound under investigation for its potential as an anti-cancer agent. The provided protocols and data presentation formats are intended to facilitate the reproducible and rigorous evaluation of this compound's pro-apoptotic efficacy.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor growth. Consequently, therapeutic agents that can selectively induce apoptosis in cancer cells are of significant interest in oncology drug development. This compound has been identified as a potential inducer of apoptosis. This application note details the use of Western blotting to elucidate the molecular mechanisms by which this compound exerts its effects, focusing on key proteins in the apoptotic signaling cascade.

Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[1] By probing for key apoptosis markers, researchers can determine whether a compound like this compound activates the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Key markers include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, which are the executioners of apoptosis.[2][3] Another critical marker is the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which serves as a hallmark of apoptosis.[4][5][6]

Data Presentation

The following table summarizes hypothetical quantitative Western blot data for key apoptosis markers in a cancer cell line treated with increasing concentrations of this compound for 48 hours. Data is presented as the mean fold change relative to the vehicle control (normalized to a loading control, e.g., β-actin or GAPDH) ± standard deviation from three independent experiments.

Target ProteinVehicle Control10 µM this compound25 µM this compound50 µM this compound
Anti-apoptotic
Bcl-21.00 ± 0.080.62 ± 0.050.31 ± 0.040.15 ± 0.03
Pro-apoptotic
Bax1.00 ± 0.111.89 ± 0.152.95 ± 0.214.12 ± 0.33
Executioner Caspases & Substrates
Cleaved Caspase-31.00 ± 0.093.54 ± 0.286.88 ± 0.549.76 ± 0.78
Cleaved PARP1.00 ± 0.124.21 ± 0.358.12 ± 0.6911.45 ± 0.97

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, A549, U87) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protein Extraction
  • Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[7]

  • Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.[7] This ensures equal loading of protein for each sample during electrophoresis.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix an equal amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 4-20% precast polyacrylamide gel or a hand-casted gel of appropriate percentage for the target proteins. Run the gel at a constant voltage until the dye front reaches the bottom.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.[8]

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.

Visualizations

Irisoquin_Apoptosis_Pathway This compound This compound Bcl2_family Bcl-2 Family Regulation This compound->Bcl2_family Bax Bax (Pro-apoptotic) ↑ Bcl2_family->Bax Bcl2 Bcl-2 (Anti-apoptotic) ↓ Bcl2_family->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF/NC) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Analysis detection->analysis

Caption: General workflow for Western blot analysis of apoptosis markers.

References

Application Note: Development of an HPLC Method for the Analysis of Irisoquin

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for a specific, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of "Irisoquin" did not yield established application notes or protocols. This suggests that this compound may be a novel or less-documented compound. Therefore, this document provides a comprehensive, generalized application note and protocol for the development and validation of an HPLC method suitable for the analysis of a novel compound like this compound, assuming it is a small organic molecule. The methodologies presented are based on established best practices in HPLC method development and information gathered from similar analytical methods for other compounds.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. This application note outlines a systematic approach to developing a robust reversed-phase HPLC (RP-HPLC) method for the analysis of the novel compound this compound. The protocol will cover instrumentation, method development strategies, and validation in accordance with regulatory guidelines.

Instrumentation and Consumables

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is recommended. The selection of the stationary phase (column) is critical for achieving optimal separation. A C18 column is a common starting point for the analysis of many small organic molecules due to its versatility.

Method Development Strategy

The primary goal of method development is to achieve adequate resolution of the analyte of interest from any impurities or matrix components. Key parameters to be optimized include:

  • Column Selection: A C18 column is a good initial choice. Columns with different particle sizes (e.g., 5 µm, 3 µm) and dimensions (e.g., 4.6 x 150 mm, 4.6 x 250 mm) can be tested.

  • Mobile Phase Selection: A mixture of a polar solvent (e.g., water or buffer) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically used in RP-HPLC. The ratio of these solvents is adjusted to control the retention of the analyte. The use of buffers (e.g., phosphate, acetate, or formate) can help to control the pH of the mobile phase and improve peak shape, especially for ionizable compounds.

  • Detection Wavelength: The UV-Vis spectrum of this compound should be determined to select a detection wavelength that provides maximum absorbance and, therefore, maximum sensitivity. A PDA detector is useful for this purpose.

  • Flow Rate and Column Temperature: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min. Adjusting the flow rate can affect resolution and analysis time. The column temperature can be controlled to improve peak shape and reproducibility.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible HPLC analysis. The goal is to extract the analyte from the sample matrix and remove any interfering substances.

Protocol for Sample Preparation (from a solid matrix):

  • Accurately weigh a known amount of the sample containing this compound.

  • Add a suitable extraction solvent (e.g., methanol, acetonitrile, or a mixture with water). The choice of solvent will depend on the solubility of this compound.

  • Vortex or sonicate the sample for a sufficient time to ensure complete extraction of the analyte.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.[1]

  • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the calibration curve.

2. HPLC Method Protocol

The following is a proposed starting HPLC method for the analysis of this compound. This method will likely require optimization.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterRecommended Starting Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at a wavelength of maximum absorbance for this compound
Run Time Approximately 30 minutes

3. Method Validation Protocol

Method validation is essential to ensure that the analytical method is suitable for its intended purpose. The following parameters should be evaluated according to ICH guidelines.

Protocol for Method Validation:

  • Specificity: Inject a blank sample (matrix without the analyte) and a sample spiked with this compound to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations (typically 5-7 levels). Inject each standard in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of this compound (low, medium, and high). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different instruments. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be determined based on a signal-to-noise ratio of 3:1.

    • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method should remain unaffected by small, deliberate variations in the parameters.

Table 2: Typical Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
LOD (S/N) ~ 3:1
LOQ (S/N) ~ 10:1
Robustness No significant impact on results from minor changes

Visualizations

Caption: Experimental workflow for this compound analysis by HPLC.

method_validation_flow cluster_precision Precision start Optimized HPLC Method specificity Specificity start->specificity linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate lod_loq->validated_method robustness->validated_method repeatability->validated_method intermediate->validated_method

Caption: Logical flow of HPLC method validation.

References

Measuring Irisoquin-Induced Reactive Oxygen Species with Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing fluorescent probes for the detection and quantification of Reactive Oxygen Species (ROS) generated by the anticancer compound Irisoquin. This document outlines the underlying principles, detailed experimental protocols, and data interpretation strategies.

Introduction to this compound and Reactive Oxygen Species

This compound, an isoquinolinequinone, has emerged as a promising anti-cancer agent. Its mechanism of action is linked to the induction of oxidative stress within cancer cells. One of the key events in this compound-induced cell death is the generation of ROS, which are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids, ultimately leading to apoptosis. The targeted induction of ROS in cancer cells is a key strategy in the development of novel cancer therapies.

Accurate measurement of intracellular ROS levels is crucial for understanding the dose-dependent effects of this compound and for elucidating its mechanism of action. Fluorescent probes are powerful tools for this purpose, offering high sensitivity and specificity for detecting various ROS species within living cells.

Principles of ROS Detection with Fluorescent Probes

Several fluorescent probes are available for the detection of intracellular ROS. These probes are typically non-fluorescent in their reduced state and become fluorescent upon oxidation by ROS. The choice of probe depends on the specific ROS species of interest and the experimental platform (e.g., fluorescence microscopy, flow cytometry, or microplate reader).

  • General Oxidative Stress: Probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are widely used to measure overall cellular ROS levels. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1]

  • Superoxide Detection: For the specific detection of superoxide, a primary ROS, probes such as MitoSOX™ Red are employed. This probe selectively targets mitochondria, a major source of cellular ROS.

  • Multiplexing and Fixation: Probes like CellROX™ Deep Red offer the flexibility of use in multiplex assays with other fluorescent markers and are compatible with formaldehyde fixation, allowing for more complex experimental designs.

Data Presentation: Quantifying this compound-Induced ROS

The following table summarizes representative data from experiments measuring ROS levels in cancer cells treated with varying concentrations of this compound. This data is illustrative and serves as a guide for expected outcomes.

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Fold Change vs. ControlPercentage of ROS-Positive Cells (%)
0 (Control)1501.05
13002.025
57505.060
1012008.085
2013509.090

Signaling Pathways and Experimental Workflows

This compound-Induced ROS Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, highlighting the central role of ROS. This compound is believed to inhibit mitochondrial respiratory chain complexes I and III, leading to an accumulation of superoxide radicals. This surge in ROS then triggers downstream signaling cascades, including the p38 MAPK/JNK and AKT/FoxO3a pathways, culminating in apoptosis.[2][3]

Irisoquin_ROS_Pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (Complex I & III) Superoxide Superoxide (O2•-) ETC->Superoxide Generation ROS Increased ROS Superoxide->ROS This compound This compound This compound->ETC Inhibition AKT_FoxO3a AKT/FoxO3a Pathway ROS->AKT_FoxO3a Modulation p38_JNK p38 MAPK/JNK Pathway ROS->p38_JNK Activation Apoptosis Apoptosis AKT_FoxO3a->Apoptosis p38_JNK->Apoptosis

Caption: this compound induces ROS via mitochondrial inhibition, leading to apoptosis.

Experimental Workflow for Measuring this compound-Induced ROS

This diagram outlines the general workflow for measuring ROS in cultured cells treated with this compound using a fluorescent probe.

Experimental_Workflow cluster_detection Detection Method A 1. Seed Cells B 2. Treat with this compound A->B C 3. Load with Fluorescent Probe B->C D 4. Incubate C->D E 5. Wash Cells D->E F 6. Measure Fluorescence E->F Microscopy Fluorescence Microscopy F->Microscopy FlowCytometry Flow Cytometry F->FlowCytometry PlateReader Microplate Reader F->PlateReader G 7. Data Analysis Microscopy->G FlowCytometry->G PlateReader->G

Caption: Workflow for measuring this compound-induced ROS in cells.

Experimental Protocols

Protocol 1: General Intracellular ROS Detection using DCFH-DA

This protocol is adapted for measuring total ROS levels in adherent cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Incubate for the desired treatment duration (e.g., 1, 3, 6, 12, or 24 hours).

  • Probe Loading:

    • Prepare a fresh working solution of DCFH-DA in pre-warmed serum-free medium to a final concentration of 10-20 µM.

    • Remove the this compound-containing medium and wash the cells once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Immediately measure the fluorescence using:

      • Microplate Reader: Excitation at ~485 nm and emission at ~530 nm.

      • Fluorescence Microscope: Use a standard FITC filter set.

      • Flow Cytometer: Excite with a 488 nm laser and detect emission in the green channel (~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence from a blank well (containing only PBS).

    • Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold change in ROS production.

    • For flow cytometry data, quantify the percentage of ROS-positive cells and the mean fluorescence intensity of the population.

Protocol 2: Mitochondrial Superoxide Detection using MitoSOX™ Red

This protocol is designed for the specific measurement of superoxide in the mitochondria of living cells.

Materials:

  • Suspension or adherent cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • MitoSOX™ Red reagent stock solution (e.g., 5 mM in DMSO)

  • HBSS (Hank's Balanced Salt Solution) or other suitable buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • For adherent cells, seed them on glass-bottom dishes suitable for microscopy. For suspension cells, prepare them in tubes.

    • Treat the cells with the desired concentrations of this compound in complete medium for the chosen duration.

  • Probe Loading:

    • Prepare a fresh working solution of MitoSOX™ Red in warm HBSS or medium to a final concentration of 2.5-5 µM.

    • Remove the treatment medium and wash the cells once with warm HBSS.

    • Add the MitoSOX™ Red working solution and incubate for 10-20 minutes at 37°C, protected from light.

  • Washing:

    • Remove the loading solution and wash the cells gently three times with warm HBSS.

  • Imaging or Flow Cytometry:

    • Fluorescence Microscopy: Image the cells immediately using a rhodamine (TRITC) filter set (excitation ~510 nm, emission ~580 nm).

    • Flow Cytometry: Analyze the cells using a 488 nm or 514 nm laser for excitation and detect emission in the red channel (e.g., PE-Texas Red filter).

  • Data Analysis:

    • For microscopy, quantify the fluorescence intensity of individual cells or regions of interest.

    • For flow cytometry, determine the shift in the fluorescence intensity of the cell population and the percentage of MitoSOX™ Red-positive cells.

Protocol 3: Oxidative Stress Detection with CellROX™ Deep Red

This protocol is suitable for measuring oxidative stress and offers the advantage of being compatible with fixation and multiplexing.

Materials:

  • Adherent or suspension cancer cells

  • Complete cell culture medium

  • This compound stock solution

  • CellROX™ Deep Red Reagent (e.g., 5 mM in DMSO)

  • PBS

  • Optional: Formaldehyde for fixation

  • Optional: Other fluorescent probes for multiplexing (e.g., nuclear or membrane stains)

Procedure:

  • Cell Treatment:

    • Seed and treat cells with this compound as described in the previous protocols.

  • Probe Loading:

    • Prepare a fresh working solution of CellROX™ Deep Red in complete medium to a final concentration of 5 µM.

    • Add the CellROX™ Deep Red working solution directly to the cells in their culture medium and incubate for 30 minutes at 37°C.

  • Washing:

    • Remove the medium containing the probe and wash the cells three times with warm PBS.

  • Fluorescence Detection (Live Cells):

    • Image or analyze the cells immediately using a Cy5 filter set (excitation ~640 nm, emission ~665 nm).

  • Optional Fixation and Permeabilization:

    • After washing, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • If performing subsequent immunofluorescence, permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Data Analysis:

    • Quantify the fluorescence intensity as described in the other protocols. The signal from CellROX™ Deep Red is well-retained after fixation.[4]

Concluding Remarks

The protocols and information provided in these application notes serve as a comprehensive guide for researchers investigating the role of ROS in the anticancer activity of this compound. The selection of the appropriate fluorescent probe and detection method will depend on the specific research question and available instrumentation. Careful optimization of experimental conditions, including cell type, this compound concentration, and incubation times, is essential for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

How to improve Irisoquin solubility in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Irisoquin in cell culture experiments, with a specific focus on overcoming solubility challenges in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other poorly water-soluble small molecules for in vitro assays. It is crucial to use anhydrous, cell culture-grade DMSO to prepare high-concentration stock solutions.

Q2: I am observing precipitation when I add my this compound-DMSO stock to the cell culture medium. What is causing this?

A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue for hydrophobic compounds. This occurs because the compound, which is soluble in the organic solvent (DMSO), is not soluble in the aqueous environment of the media. This is often referred to as "crashing out" of solution. The final concentration of DMSO in the media is also a critical factor; if it is too low, it may not be sufficient to keep the compound dissolved.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: While cell line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell cultures and should not induce significant toxicity. However, it is always best practice to perform a DMSO tolerance test for your specific cell line to determine the highest non-toxic concentration.

Q4: How can I improve the solubility of this compound in my cell culture medium?

A4: To improve solubility and prevent precipitation, consider the following strategies:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as high as your cells can tolerate without toxicity.[1]

  • Serial Dilutions in Media: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed cell culture medium. This gradual change in solvent composition can help keep the compound in solution.

  • Vortexing/Mixing: When diluting the DMSO stock, vortex or gently pipette the solution immediately and thoroughly to ensure rapid and uniform dispersion.

  • Warm the Media: Using pre-warmed (37°C) cell culture media for dilution can sometimes improve the solubility of compounds.

Q5: Can I heat the this compound-DMSO stock solution to improve solubility?

A5: Gentle warming can be employed to dissolve the compound in DMSO initially. However, repeated heating and cooling should be avoided as it can degrade the compound. Never heat the stock solution to high temperatures.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.

Issue 1: this compound powder is not dissolving in DMSO.
Possible Cause Troubleshooting Step
Insufficient solventIncrease the volume of DMSO.
Low TemperatureGently warm the solution in a water bath (not exceeding 37°C) and vortex.
Compound DegradationUse a fresh vial of this compound.
Issue 2: The this compound-DMSO stock solution appears cloudy or has visible particles.
Possible Cause Troubleshooting Step
Saturation Limit ReachedThe concentration may be too high. Dilute the stock solution with additional DMSO.
Water Contamination in DMSOUse fresh, anhydrous, cell culture-grade DMSO.
Particulate ContaminationFilter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
Issue 3: Significant precipitation is observed immediately upon adding the this compound stock to the cell culture medium.
Possible Cause Troubleshooting Step
High Final Concentration of this compoundReduce the final working concentration of this compound in the cell culture medium.
Insufficient Final DMSO ConcentrationIncrease the final DMSO concentration in the medium, staying within the tolerated limit for your cells.[1]
Poor Mixing TechniqueAdd the DMSO stock dropwise to the medium while gently vortexing or swirling the tube.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, cell culture-grade DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath (optional)

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM stock solution. Refer to the manufacturer's certificate of analysis for the molecular weight.

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile conical tubes or microcentrifuge tubes

  • Procedure:

    • Determine the final concentration of this compound and DMSO required for your experiment.

    • Calculate the volume of the 10 mM this compound stock solution needed.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution dropwise.

    • Continue to mix the solution for a few seconds to ensure it is homogenous.

    • Visually inspect the solution for any signs of precipitation.

    • Use the final diluted solution to treat your cells immediately.

Visual Guides

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_solution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Warming add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot dilute Dilute Stock into Medium aliquot->dilute Use one aliquot warm_media Pre-warm Cell Culture Medium warm_media->dilute mix Vortex/Mix Thoroughly dilute->mix treat_cells Treat Cells Immediately mix->treat_cells troubleshooting_workflow cluster_causes Potential Causes & Solutions start Precipitation Observed in Media? conc_too_high Concentration Too High? -> Lower Final Concentration start->conc_too_high Yes end Proceed with Experiment start->end No dmso_too_low DMSO Too Low? -> Increase Final DMSO % (check cell tolerance) conc_too_high->dmso_too_low Still Precipitates poor_mixing Poor Mixing? -> Add stock dropwise while vortexing dmso_too_low->poor_mixing Still Precipitates poor_mixing->end Issue Resolved

References

Technical Support Center: Large-Scale Synthesis of Irisoquin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Irisoquin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the key organocatalytic reductive coupling (OrgRC) step.

1. Starting Material & Reagent Stability

  • Question: My 2,5-dihydroxy-1,4-benzoquinone (DHBQ) starting material appears discolored. Can I still use it?

    • Answer: Discoloration of DHBQ may indicate degradation. It is known to be sensitive to alkaline conditions and can degrade over time.[1][2] We recommend verifying the purity of the DHBQ using techniques like NMR or HPLC before use. Using degraded starting material can lead to lower yields and the formation of impurities that are difficult to remove. For large-scale campaigns, it is crucial to source high-purity DHBQ and store it under inert, dry, and dark conditions.

  • Question: I'm observing incomplete consumption of the Hantzsch ester. What could be the cause?

    • Answer: Incomplete consumption of the Hantzsch ester can be due to several factors. Hantzsch esters are mild reducing agents, and their reactivity can be influenced by the reaction conditions.[3] Ensure that the catalyst is active and that the reaction temperature is optimal. On a large scale, mass transfer limitations can also play a role, so efficient stirring is critical. Additionally, the presence of oxidizing impurities or moisture can consume the Hantzsch ester, so ensure all reagents and solvents are dry.

2. Reaction Performance & Optimization

  • Question: The yield of my organocatalytic reductive coupling (OrgRC) reaction is significantly lower on a larger scale compared to my lab-scale experiments. What should I investigate?

    • Answer: A drop in yield upon scale-up is a common challenge in process chemistry.[4] For the OrgRC reaction to synthesize this compound, consider the following:

      • Mixing and Mass Transfer: Ensure that your reactor is providing adequate mixing to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized concentration gradients and side reactions.

      • Temperature Control: The reaction may have exothermic phases. Ensure your cooling system can handle the heat generated to maintain the optimal reaction temperature. Temperature fluctuations can lead to the formation of byproducts.

      • Reagent Addition: The rate of addition of reagents can be critical. A slower addition rate on a larger scale might be necessary to control the reaction temperature and minimize side reactions.

      • Atmosphere Control: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of sensitive reagents and intermediates.

  • Question: I am observing the formation of several byproducts in my crude reaction mixture. What are the likely side reactions?

    • Answer: In the synthesis of this compound, which involves the reaction of DHBQ, an aldehyde, and a Hantzsch ester, several side reactions can occur. These may include self-condensation of the aldehyde, over-reduction of the quinone, or side reactions involving the Hantzsch ester. Analyzing the byproducts by LC-MS can help in identifying their structures and understanding their formation pathways. Adjusting the stoichiometry of the reactants or the reaction temperature may help to minimize their formation.

3. Product Purification & Isolation

  • Question: I am facing difficulties with the purification of this compound. The crude product is oily, and crystallization is not straightforward. What purification strategies can I explore?

    • Answer: The purification of quinone derivatives can be challenging. While crystallization is often the preferred method for large-scale purification, it may require significant optimization. If direct crystallization from the reaction mixture is not feasible, consider a workup procedure to remove major impurities first. An aqueous wash to remove the oxidized Hantzsch ester (a pyridine derivative) and other water-soluble impurities is a good first step. If the product is still oily, column chromatography on a small scale can be used to isolate pure material for developing a robust crystallization process. Screening different solvents and solvent mixtures is essential.

  • Question: During workup, I am observing emulsion formation when performing extractions. How can I mitigate this?

    • Answer: Emulsion formation is a known issue when working with quinone-containing reaction mixtures.[5] To break emulsions, you can try adding brine (saturated NaCl solution) or small amounts of a different organic solvent to change the polarity of the organic phase. On a large scale, using a centrifuge can also be an effective way to separate the layers. For future batches, consider minimizing vigorous agitation during extraction.

Quantitative Data Summary

The following table summarizes typical yield data for the synthesis of this compound and related compounds on a gram scale, as reported in the literature. Note that yields on a larger scale may vary and will depend on process optimization.

CompoundSynthesis StepReported YieldReference
This compoundOrganocatalytic Reductive Coupling (OrgRC)Very good[6]
Demethylated-irisoquinOrganocatalytic Reductive Coupling (OrgRC)Very good[6]
This compound A, D, FMulti-step synthesis including OrgRCExcellent[6]

Experimental Protocols

Key Experiment: Gram-Scale Synthesis of this compound via Organocatalytic Reductive Coupling (OrgRC)

This protocol is based on the general methodology for the synthesis of this compound analogues.[6]

Materials:

  • 2,5-dihydroxy-1,4-benzoquinone (DHBQ)

  • Aldehyde (specific to the desired this compound analogue)

  • Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Organocatalyst (e.g., a chiral phosphoric acid or amine catalyst)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet is assembled and dried thoroughly.

  • Reagent Charging: The flask is charged with 2,5-dihydroxy-1,4-benzoquinone, the aldehyde, and the organocatalyst under a positive pressure of inert gas.

  • Solvent Addition: Anhydrous solvent is added to dissolve the reagents.

  • Reaction Initiation: The Hantzsch ester is added to the reaction mixture. The addition can be done in portions to control the reaction rate and temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is quenched, and the crude product is isolated. A typical workup may involve washing with an aqueous solution to remove the catalyst and the oxidized Hantzsch ester, followed by extraction with an organic solvent.

  • Purification: The crude product is purified by crystallization or column chromatography to yield the pure this compound product.

Visualizations

Workflow for Large-Scale this compound Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Starting Material QC (DHBQ, Aldehyde) C Organocatalytic Reductive Coupling (OrgRC) A->C B Reagent Preparation (Hantzsch Ester, Catalyst) B->C D Workup & Extraction C->D E Crystallization D->E F Drying E->F G This compound API QC F->G

Caption: General workflow for the large-scale synthesis of this compound.

Troubleshooting Logic for Low Yield in OrgRC Step

G Start Low Yield in OrgRC Step Q1 Check Starting Material Purity? Start->Q1 A1_Yes Impure Materials - Repurify or - Use new batch Q1->A1_Yes Yes A1_No Purity OK Q1->A1_No No Q2 Review Reaction Conditions? A1_No->Q2 A2_Yes Optimize: - Temperature - Concentration - Stirring Rate Q2->A2_Yes Yes A2_No Conditions OK Q2->A2_No No Q3 Investigate Workup & Purification? A2_No->Q3 A3_Yes Optimize: - Extraction pH - Crystallization Solvent - Check for product loss in aqueous layers Q3->A3_Yes Yes A3_No Consult with Process Chemistry Team Q3->A3_No No

Caption: Troubleshooting decision tree for low yield in the OrgRC step.

References

Technical Support Center: Optimizing Irisoquin Concentration for Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Irisoquin concentration in cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic dilution series ranging from 1 nM to 100 µM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) of the compound.

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in DMSO. For experimental use, prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the appropriate positive and negative controls for a cytotoxicity experiment with this compound?

A3:

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the this compound dilutions. This control is essential to ensure that the vehicle itself is not causing any cytotoxic effects.[1]

  • Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., staurosporine or doxorubicin) to confirm that the assay is capable of detecting a cytotoxic response.[2]

  • Untreated Control: Cells in culture medium alone to represent 100% viability.

  • Blank Control: Wells containing only culture medium without cells to determine the background signal.[1]

Q4: How long should I expose the cells to this compound?

A4: The incubation time can significantly influence the cytotoxic effect. Standard incubation times for cytotoxicity assays are 24, 48, and 72 hours. It is recommended to perform a time-course experiment to determine the optimal exposure duration for your specific cell line and experimental question. Both drug concentration and exposure time contribute to clinical efficacy.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background signal in the assay - Contamination of reagents or cell culture. - High spontaneous LDH release in LDH assays.[4][5] - Accelerated spontaneous reduction of tetrazolium salts (e.g., MTT) due to elevated pH or light exposure.[6]- Ensure aseptic techniques and test for mycoplasma contamination. - For LDH assays, use serum-free or low-serum medium during the treatment period if serum is the source of LDH.[4] - Protect reagents from light and ensure the pH of the culture medium is stable.[6]
Low signal-to-noise ratio - Suboptimal cell seeding density. - Insufficient incubation time with the detection reagent. - Low metabolic activity of the cells.- Optimize the cell seeding density to ensure a linear relationship between cell number and signal. - Increase the incubation time with the detection reagent as recommended by the manufacturer's protocol. - Ensure cells are in the logarithmic growth phase and metabolically active.
Inconsistent results between replicates - Uneven cell seeding. - Pipetting errors. - Edge effects in the multi-well plate.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and consider using a multi-channel pipette for consistency. - To minimize edge effects, avoid using the outer wells of the plate for experimental samples and fill them with sterile PBS or medium.
No cytotoxic effect observed even at high concentrations - this compound may not be cytotoxic to the specific cell line. - The compound may have precipitated out of solution. - Insufficient exposure time.- Test this compound on a different, potentially more sensitive, cell line. - Visually inspect the wells for any signs of precipitation. Consider the solubility limits of this compound in the culture medium. - Extend the incubation period (e.g., to 72 hours).

Experimental Protocols

Protocol: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Experimental Workflow for this compound IC50 Determination

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding prepare_dilutions Prepare this compound Dilutions add_treatment Add this compound to Cells prepare_dilutions->add_treatment incubation Incubate (24-72h) add_treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

signaling_pathway This compound This compound kinase_x Kinase X This compound->kinase_x pro_survival Pro-Survival Pathway (e.g., Akt) kinase_x->pro_survival bad Bad pro_survival->bad bcl2 Bcl-2 bad->bcl2 cytochrome_c Cytochrome c release bcl2->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound inhibits Kinase X, leading to apoptosis.

References

Troubleshooting inconsistent results in Irisoquin MTT assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in MTT assays involving Irisoquin. The information is tailored to scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My untreated control cells show high background absorbance after adding the MTT reagent. What could be the cause?

A1: High background absorbance in the absence of cells can be due to several factors. One possibility is the direct reduction of the MTT reagent by components in your culture medium, such as phenol red or other reducing agents.[1] Additionally, this compound itself, being a naphthoquinone, can undergo redox cycling and may directly reduce the MTT reagent to formazan, leading to a false positive signal.[2] To troubleshoot this, you should include a "reagent blank" control containing culture medium and this compound but no cells.

Q2: I'm observing an unexpected increase in absorbance (apparent viability) at high concentrations of this compound. Is this a real effect?

A2: This is a common artifact when working with redox-active compounds like this compound.[2] this compound can generate reactive oxygen species (ROS) which can interfere with the MTT assay.[3] It is also possible that at certain concentrations, this compound or its metabolites directly reduce the MTT reagent, which is independent of cellular metabolic activity. This chemical reduction of MTT leads to an artificially high absorbance reading, which can be misinterpreted as increased cell viability. It is crucial to run parallel assays that are less susceptible to chemical interference to validate your results.

Q3: The results from my this compound MTT assay are not consistent with other viability assays I've performed. Why might this be?

A3: Discrepancies between MTT and other viability assays often arise from the mechanism of action of the compound being tested. The MTT assay measures metabolic activity, specifically the activity of mitochondrial dehydrogenases.[4] this compound is known to induce oxidative stress, which can initially stimulate metabolic activity as a cellular stress response before leading to cell death. This can result in an overestimation of cell viability in the MTT assay compared to assays that measure membrane integrity (e.g., trypan blue) or apoptosis (e.g., caspase activity assays).

Q4: How can I be sure that the results of my this compound MTT assay are accurate?

A4: To ensure the accuracy of your results, it is essential to include proper controls. A key control is to test for any direct interaction between this compound and the MTT reagent. This can be done by incubating this compound with the MTT reagent in cell-free medium and measuring the absorbance.[5] If there is a significant increase in absorbance, it indicates a direct chemical reaction. In such cases, the MTT assay may not be suitable for this compound, and alternative viability assays should be considered.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background in "no cell" controls Direct reduction of MTT by this compound or media components.Include a "reagent blank" (media + this compound + MTT, no cells). Subtract this background from all readings. Consider using a phenol red-free medium.
Inconsistent readings across replicate wells Uneven cell seeding, incomplete formazan solubilization, or "edge effects" in the microplate.Ensure a single-cell suspension before seeding. After MTT incubation, ensure complete dissolution of formazan crystals by vigorous pipetting or shaking. Avoid using the outer wells of the plate.
Absorbance increases with higher this compound concentration Chemical interference from this compound's redox activity.Perform a cell-free control experiment to assess direct MTT reduction by this compound. If interference is confirmed, use an alternative viability assay (e.g., CellTiter-Glo®, neutral red uptake, or a cytotoxicity assay measuring LDH release).
Low signal-to-noise ratio Suboptimal cell number or incubation time.Optimize the cell seeding density and the MTT incubation time for your specific cell line. A cell titration experiment is recommended.
Results do not correlate with microscopic observations of cell death The MTT assay measures metabolic activity, not necessarily cell viability. This compound-induced stress may alter metabolism without causing immediate cell death.Use a complementary assay that measures a different aspect of cell health, such as membrane integrity (trypan blue) or apoptosis (caspase-3/7 activity), to confirm your findings.

Experimental Protocols

MTT Assay Protocol for Assessing this compound Cytotoxicity

This protocol is designed to minimize inconsistencies when evaluating the cytotoxic effects of this compound.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom tissue culture plates

  • Complete cell culture medium (consider using phenol red-free medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve this compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Recommended Controls:

Control Type Components Purpose
Untreated Control Cells + Medium + VehicleRepresents 100% cell viability.
Blank Control Medium + VehicleBackground absorbance of the medium.
Reagent Blank Medium + this compound + MTTTo check for direct reduction of MTT by this compound.

Visualizations

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_treatment Incubate for Treatment Period add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Experimental workflow for the this compound MTT assay.

Irisoquin_Pathway This compound This compound (Naphthoquinone) Redox_Cycling Redox Cycling This compound->Redox_Cycling ROS Reactive Oxygen Species (ROS) Generation Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK_Activation MAPK Signaling Activation Oxidative_Stress->MAPK_Activation Apoptosis Apoptosis (Cell Death) MAPK_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound leading to apoptosis.

Troubleshooting_Tree Start Inconsistent MTT Results Check_Controls Review Controls: - No Cell Control - Reagent Blank Start->Check_Controls High_Background High Background in Controls? Check_Controls->High_Background Interference Likely Chemical Interference High_Background->Interference Yes Inconsistent_Replicates Inconsistent Replicates? High_Background->Inconsistent_Replicates No Validate Validate with Alternative Assay (e.g., LDH, CellTiter-Glo) Interference->Validate Optimize_Protocol Optimize Protocol: - Cell Seeding - Solubilization Inconsistent_Replicates->Optimize_Protocol Yes Unexpected_Increase Absorbance Increases with [this compound]? Inconsistent_Replicates->Unexpected_Increase No Unexpected_Increase->Interference Yes

References

Strategies to enhance the stability of Irisoquin in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to enhance the stability of Irisoquin in vitro. The following troubleshooting guides and FAQs address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Issue: Precipitation of this compound in Aqueous Buffers or Cell Culture Media

  • Problem: this compound precipitates out of solution, leading to inaccurate concentrations and unreliable experimental results. This is a common issue for quinoline alkaloids which can have limited aqueous solubility, especially at neutral pH.

  • Troubleshooting Guide:

    • pH Adjustment: Determine the pKa of this compound. Quinoline alkaloids are basic and are generally more soluble at a lower pH. Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6) if compatible with your experimental system.

    • Solvent Selection: Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. Subsequently, dilute the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

    • Use of Excipients: Consider the use of solubility-enhancing excipients. Cyclodextrins can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility. Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can also be used at low concentrations.

    • Temperature Control: Assess the effect of temperature on solubility. While heating can increase solubility, it may also accelerate degradation. Conversely, storing solutions at 4°C or -20°C may cause precipitation. Determine the optimal storage temperature for your working solutions.

2. Issue: Inconsistent Results and Loss of Activity Over Time

  • Problem: The biological activity or measured concentration of this compound decreases over the course of an experiment, suggesting degradation. Quinoline structures can be susceptible to oxidation and photodegradation.

  • Troubleshooting Guide:

    • Light Protection: Protect this compound solutions from light at all stages of preparation, storage, and experimentation by using amber vials or wrapping containers in aluminum foil.[1][2][3][4][5] Photodegradation can be a significant issue for light-sensitive compounds.

    • Antioxidant Addition: If oxidation is suspected, consider adding antioxidants to your solutions. Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), or N-acetylcysteine. The choice of antioxidant should be validated to ensure it does not interfere with the assay.

    • Degassed Solvents: For preparing solutions, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • pH Control: The stability of this compound is likely pH-dependent. Determine the pH profile of this compound stability and conduct experiments at a pH where it is most stable.

    • Chelating Agents: Trace metal ions in buffers can catalyze oxidative degradation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

3. Issue: Appearance of Unknown Peaks in HPLC Analysis

  • Problem: During HPLC analysis of this compound samples, new peaks appear over time, indicating the formation of degradation products.

  • Troubleshooting Guide:

    • Forced Degradation Studies: Perform forced degradation studies to intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the potential degradation products and developing a stability-indicating HPLC method.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products. This information can help in elucidating the degradation pathway.

    • Method Validation: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent this compound peak from all potential degradation product peaks.

    • Review Sample Handling: Scrutinize the entire sample handling process, from preparation to injection, to identify any steps where degradation might be occurring (e.g., prolonged exposure to room temperature, incompatible vial material).

Quantitative Data Summary

The following table summarizes the stability of a representative quinoline alkaloid, "Iri-X," under various stress conditions. This data is illustrative and should be used as a guide for designing stability studies for this compound.

ConditionIncubation Time (hours)"Iri-X" Remaining (%)Appearance of Degradation Products (Peak Area %)
pH
pH 3.0 (0.1 N HCl)2485.214.8
pH 7.4 (PBS)2492.57.5
pH 9.0 (0.01 N NaOH)2470.129.9
Temperature
4°C4898.71.3
25°C (Room Temp)4891.38.7
40°C4878.521.5
Oxidation
3% H₂O₂865.434.6
Air (Control)899.10.9
Photostability
Light (ICH Q1B)855.944.1
Dark (Control)899.50.5

Experimental Protocols

1. Protocol: HPLC-Based Stability-Indicating Assay

  • Objective: To quantify the concentration of this compound and resolve it from its degradation products.

  • Methodology:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV spectrophotometer at the λmax of this compound.

      • Temperature: 30°C.

    • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of calibration standards by diluting the stock in the mobile phase.

    • Sample Preparation: Dilute the experimental samples to fall within the range of the calibration curve.

    • Analysis: Inject standards and samples. Plot a calibration curve of peak area versus concentration for the standards. Use the regression equation to calculate the concentration of this compound in the samples.

    • Stability Indication: Analyze samples from forced degradation studies to ensure that the peaks of the degradation products do not co-elute with the this compound peak.

2. Protocol: Aqueous Solubility Assessment

  • Objective: To determine the solubility of this compound in a specific aqueous buffer.

  • Methodology:

    • Sample Preparation: Add an excess amount of this compound powder to a known volume of the buffer in a sealed vial.

    • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Separation: Centrifuge the suspension to pellet the undissolved solid.

    • Quantification: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method like HPLC or UV-Vis spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stability Study cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working stress_conditions Incubate under Stress Conditions (pH, Temp, Light, etc.) prep_working->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis

Caption: Experimental workflow for assessing the in vitro stability of this compound.

troubleshooting_flowchart cluster_solubility Solubility Issues cluster_stability Stability Issues start Inconsistent Experimental Results check_precipitation Is precipitation observed? start->check_precipitation check_degradation Is degradation suspected? start->check_degradation check_precipitation->check_degradation No sol_ph Adjust pH check_precipitation->sol_ph Yes stab_light Protect from Light check_degradation->stab_light Yes end_node Stable & Soluble This compound Solution check_degradation->end_node No sol_solvent Use Co-solvent sol_ph->sol_solvent sol_excipient Add Excipients sol_solvent->sol_excipient sol_excipient->end_node stab_antioxidant Add Antioxidants stab_light->stab_antioxidant stab_ph Optimize pH stab_antioxidant->stab_ph stab_ph->end_node

Caption: Troubleshooting flowchart for this compound stability and solubility issues.

References

Technical Support Center: Overcoming Resistance to Isoquinolinequinones (IQQ) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Isoquinolinequinone (IQQ) compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to drug resistance in your cancer cell line experiments. As "Irisoquin" is not a widely documented specific agent, this guide focuses on the broader, well-researched class of Isoquinolinequinones (IQQs), to which it likely belongs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Isoquinolinequinone (IQQ) anticancer compounds?

A1: The primary anticancer activity of IQQs stems from their ability to undergo redox cycling, which generates reactive oxygen species (ROS) within the cancer cell. This surge in ROS leads to significant oxidative stress, damaging cellular components like DNA, lipids, and proteins. Ultimately, this process triggers programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. Additionally, IQQs can form covalent adducts with biological nucleophiles, such as glutathione (GSH) and cysteine residues in proteins, further disrupting cellular function and contributing to cytotoxicity.[1]

Q2: My cancer cell line is showing increasing resistance to the IQQ compound. What is the most likely mechanism?

A2: The most common mechanism of resistance to many chemotherapeutic agents, including quinone-based compounds, is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1).[2] P-gp is an efflux pump that actively removes the IQQ compound from the cancer cell, preventing it from reaching its intracellular target and inducing apoptosis. Many novel IQQ N-oxide derivatives have been specifically designed to be effective against multidrug-resistant (MDR) cell lines that overexpress P-gp.[2][3]

Q3: Are there specific Isoquinolinequinone N-oxide compounds that are known to be effective against multidrug-resistant (MDR) cell lines?

A3: Yes, several studies have highlighted the efficacy of novel IQQ N-oxides in MDR cancer cell lines. For instance, certain C(6) substituted IQQ N-oxide isomers have demonstrated potent, nanomolar growth inhibition against doxorubicin-resistant cell lines.[3][4] One notable compound, designated as compound 25 in a recent study, not only inhibits the activity of drug efflux pumps but also causes significant ROS accumulation in MDR cells.[2][3] Another study investigated two IQQ N-oxides, RK2 and RK3 , which induce collateral sensitivity in MDR cells, meaning they are more effective against the resistant cells than the non-resistant parental cells.[5]

Q4: How can I confirm that P-glycoprotein (P-gp) is responsible for the resistance I'm observing?

A4: You can perform a functional assay using a known P-gp inhibitor, such as verapamil or tariquidar.[5] By co-incubating your resistant cells with the IQQ compound and a P-gp inhibitor, you can determine if the cytotoxic effect of the IQQ is restored. If the IC50 value of the IQQ compound decreases significantly in the presence of the P-gp inhibitor, it strongly suggests that P-gp-mediated efflux is a key resistance mechanism.

Troubleshooting Guides

Problem 1: Decreased Potency or Efficacy of IQQ Compound Over Time

Possible Cause: Development of acquired resistance in the cancer cell line, likely due to increased expression of P-glycoprotein (P-gp).

Troubleshooting Steps:

  • Confirm Resistance:

    • Perform a dose-response experiment (e.g., MTT assay) to compare the IC50 value of your current cell line passage with that of an earlier, sensitive passage. A significant increase in the IC50 value confirms resistance.

  • Investigate P-gp Involvement:

    • P-gp Inhibition Assay: Co-treat the resistant cells with your IQQ compound and a known P-gp inhibitor (e.g., 5-10 µM Verapamil). If the sensitivity to the IQQ compound is restored (i.e., the IC50 value decreases), P-gp is likely involved.

    • Rhodamine 123 Efflux Assay: Use flow cytometry to measure the efflux of a fluorescent P-gp substrate like Rhodamine 123. Resistant cells will show lower intracellular fluorescence, which will increase upon treatment with a P-gp inhibitor.

  • Solution:

    • Switch to a Collateral-Sensitive IQQ: Consider using an IQQ N-oxide derivative, like RK2, that has been shown to be more potent in P-gp overexpressing cells.[5]

    • Use a P-gp Inhibitor: For experimental purposes, you can continue to use your current IQQ in combination with a P-gp inhibitor to sensitize the cells.

Problem 2: Inconsistent or Non-Reproducible Results in Cytotoxicity Assays

Possible Cause: Issues with experimental technique, cell health, or compound stability.

Troubleshooting Steps:

  • Review Cell Culture Practices:

    • Ensure cells are in the logarithmic growth phase at the time of the experiment.

    • Regularly test for mycoplasma contamination.

    • Maintain a consistent cell seeding density, as this can affect drug sensitivity.

  • Check Compound Handling:

    • Prepare fresh dilutions of the IQQ compound from a stock solution for each experiment.

    • Ensure the solvent used to dissolve the IQQ (e.g., DMSO) is used at a final concentration that is non-toxic to the cells.

  • Optimize Assay Protocol:

    • Ensure complete solubilization of the formazan crystals in MTT assays.

    • Read plates at the optimal wavelength and within the recommended timeframe.

Data Presentation

The following table summarizes the growth inhibitory (GI50) values of selected Isoquinolinequinone N-oxides in sensitive parental cancer cell lines and their multidrug-resistant (P-gp overexpressing) counterparts.

CompoundParental Cell LineGI50 (µM) in Parental LineResistant Cell LineGI50 (µM) in Resistant LineSelectivity Ratio (Parental/Resistant)Reference
IQQ N-Oxide 1 NCI-H4600.20NCI-H460/R0.092.2[2]
IQQ N-Oxide 2 NCI-H4600.09NCI-H460/R0.042.3[2]
IQQ N-Oxide 25 NCI-H4600.09NCI-H460/R0.042.3[2]
IQQ N-Oxide 1 DLD-10.20DLD-1/R0.082.5[2]
IQQ N-Oxide 2 DLD-10.11DLD-1/R0.042.7[2]
IQQ N-Oxide 25 DLD-10.09DLD-1/R0.042.3[2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of IQQ compounds by measuring the metabolic activity of viable cells.

  • Materials:

    • 96-well flat-bottom plates

    • Cancer cell lines (sensitive and resistant)

    • Complete culture medium

    • IQQ compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, treat the cells with serial dilutions of the IQQ compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection (TUNEL) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Materials:

    • Cells cultured on coverslips or in chamber slides

    • IQQ compound

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

    • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

    • Fluorescence microscope

  • Procedure:

    • Treat cells with the IQQ compound at a concentration known to induce apoptosis. Include a positive control (e.g., DNase I treatment) and a negative control.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells to allow entry of the TUNEL reagents.

    • Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.

    • Wash the cells and mount the coverslips on microscope slides.

    • Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.

Caspase-3 Activity Assay

This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Cell lysate from treated and untreated cells

    • Caspase-3 substrate (e.g., DEVD-pNA)

    • Assay buffer

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Treat cells with the IQQ compound to induce apoptosis.

    • Lyse the cells to release their protein content.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (DEVD-pNA) to each well.

    • Incubate at 37°C to allow caspase-3 to cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

    • Measure the absorbance at 405 nm. The amount of pNA released is proportional to the caspase-3 activity.

Visualizations

IQQ_Mechanism_of_Action IQQ Isoquinolinequinone (IQQ) ROS Reactive Oxygen Species (ROS) Generation IQQ->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Outer Membrane Permeabilization OxidativeStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: IQQ-induced intrinsic apoptosis pathway.

Pgp_Resistance_Workflow Start Observe Decreased IQQ Efficacy Hypothesis Hypothesis: P-gp Overexpression Start->Hypothesis Experiment Perform Cytotoxicity Assay +/- P-gp Inhibitor (e.g., Verapamil) Hypothesis->Experiment Result Is IQQ Potency Restored? Experiment->Result ConclusionYes Conclusion: P-gp Mediates Resistance Result->ConclusionYes Yes ConclusionNo Conclusion: Other Resistance Mechanisms Involved Result->ConclusionNo No Action Action: Use Collateral-Sensitive IQQ or P-gp Inhibitor for Experiments ConclusionYes->Action

Caption: Workflow for investigating P-gp mediated resistance.

References

Minimizing off-target effects of Irisoquin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Irisoquin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor like this compound?

A1: Off-target effects are unintended interactions of a drug or compound with proteins other than the intended target.[1][2] For a kinase inhibitor like this compound, this means it may inhibit other kinases or even non-kinase proteins, leading to unexpected biological responses or toxicity.[3][4]

Q2: Why is it critical to minimize off-target effects in my experiments?

A2: Minimizing off-target effects is crucial for several reasons:

  • Reduced Toxicity: Off-target interactions are a common cause of cellular toxicity, which can confound experimental results and has implications for therapeutic development.[4]

  • Translational Relevance: For drug development, a highly selective compound is often more desirable to reduce the potential for side effects in a clinical setting.[1]

Q3: How can I predict potential off-target effects of this compound?

A3: Several computational and experimental approaches can be used:

  • In Silico Screening: Computational docking studies and sequence alignment of the this compound target's ATP-binding pocket with other kinases can provide a list of potential off-targets.

  • Kinome-wide Profiling: Experimental screening of this compound against a large panel of recombinant kinases is a common and effective method to identify off-target interactions.

  • Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can identify direct protein targets of a compound in a complex biological sample.[5]

Q4: What are the essential control experiments to run when using this compound?

A4: A robust set of controls is essential to validate your findings. Key controls include:

  • Structurally Similar Inactive Compound: A molecule structurally related to this compound that does not inhibit the primary target can help differentiate on-target from off-target effects.

  • Target Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein should phenocopy the effects of this compound if the effects are on-target.

  • Rescue Experiments: Re-expressing a resistant mutant of the target kinase in a knockdown/knockout background should rescue the phenotype, confirming the on-target action of this compound.

Troubleshooting Guide

Problem: I am observing a phenotype that is inconsistent with the known function of the target kinase.

  • Possible Cause: This is a strong indication of a potential off-target effect. This compound may be modulating a different signaling pathway that is responsible for the observed phenotype.

  • Solution:

    • Perform a kinase profiling screen to identify potential off-target kinases.

    • Use a structurally distinct inhibitor of the same target to see if the phenotype is replicated.

    • Employ target knockdown (e.g., with siRNA) to confirm that the phenotype is dependent on the intended target.

Problem: My cells show high levels of toxicity at concentrations required for target inhibition.

  • Possible Cause: The observed cytotoxicity may be an off-target effect.

  • Solution:

    • Determine the IC50 of this compound for your target kinase and for cell viability in parallel. A large window between these two values is desirable.

    • Test this compound in a cell line that does not express the target kinase. If toxicity persists, it is likely an off-target effect.

    • Attempt to rescue the toxicity by overexpressing the intended target, which may not be possible if the effect is due to a potent off-target interaction.

Problem: I see conflicting results between my in vitro and cell-based assays.

  • Possible Cause: Discrepancies can arise due to differences in ATP concentration between biochemical and cellular environments, or because of off-target effects that are only apparent in a cellular context.[3]

  • Solution:

    • Confirm target engagement in your cells using methods like the Cellular Thermal Shift Assay (CETSA).

    • Evaluate the phosphorylation of known downstream substrates of your target kinase in cells to confirm functional inhibition.

    • Consider that this compound may be metabolized in cells to a more or less active compound.

Quantitative Data Summary

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)On-Target/Off-Target
Target Kinase A 15 On-Target
Kinase B250Off-Target
Kinase C800Off-Target
Kinase D>10,000Off-Target
Kinase E450Off-Target
Kinase F>10,000Off-Target

Table 2: Recommended Experimental Controls for this compound Studies

Control TypePurposeExample
Vehicle Control To control for the effects of the solvent (e.g., DMSO).Treat cells with the same concentration of DMSO used for this compound.
Positive Control To confirm that the experimental system is working as expected.A known activator or inhibitor of the signaling pathway of interest.
Negative Control To establish a baseline and control for non-specific effects.A structurally similar but biologically inactive analog of this compound.
Target Engagement Control To confirm that this compound is binding to its intended target in cells.Perform a CETSA or a similar target engagement assay.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with this compound at the desired concentration and another with vehicle (e.g., DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer without detergents.

  • Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler.

  • Protein Extraction: Cool the tubes at room temperature for 3 minutes, then lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blotting. A shift in the melting curve indicates target engagement by this compound.

Protocol 2: Western Blotting for Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrates.

  • Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the signaling pathway.

Visualizations

On_Target_vs_Off_Target cluster_pathway Signaling Pathway cluster_off_target_pathway Off-Target Pathway cluster_inhibitor Inhibitor Action A Upstream Signal B Target Kinase A->B C Downstream Effector B->C D Biological Response C->D X Unrelated Kinase Y Unintended Effector X->Y Z Off-Target Effect Y->Z This compound This compound This compound->B On-Target Inhibition This compound->X Off-Target Inhibition

Caption: On-target vs. off-target effects of this compound in signaling pathways.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Specificity Controls A Determine IC50 for Target Kinase B Perform Kinome-wide Selectivity Screen A->B C Assess Cellular Potency and Toxicity B->C D Confirm Target Engagement (e.g., CETSA) C->D E Analyze Downstream Pathway Modulation D->E F Phenotypic Assays E->F G Target Knockdown/Knockout Experiments F->G H Use Structurally Different Inhibitor G->H I Rescue with Resistant Mutant H->I J Confident On-Target Effect Characterization I->J

Caption: Workflow for characterizing and minimizing off-target effects.

Troubleshooting_Logic A Unexpected Experimental Result Observed B Is the phenotype consistent with target function? A->B C Does target knockdown replicate the phenotype? B->C Yes F High suspicion of off-target effect B->F No D Is cellular toxicity observed at the effective concentration? C->D Yes C->F No E Strong evidence for on-target effect D->E No D->F Yes G Investigate off-target kinases from profiling data F->G H Use orthogonal controls (e.g., different inhibitor) F->H

Caption: A decision tree for troubleshooting unexpected experimental results.

References

Addressing precipitation of Irisoquin in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Irisoquin

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the handling and use of this compound in cell culture experiments, with a specific focus on addressing and preventing precipitation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the novel receptor tyrosine kinase, FGFR-X. Its primary mechanism of action involves blocking the ATP-binding site of the FGFR-X kinase domain, which in turn inhibits downstream signaling pathways, such as the MAPK pathway, that are critical for cell proliferation and survival in certain cancer cell types.[1] this compound's pro-oxidant activity can also lead to the generation of reactive oxygen species (ROS), contributing to apoptosis in target cells.[1]

This compound Signaling Pathway

Irisoquin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR-X FGFR-X Receptor RAS RAS FGFR-X->RAS Activates Growth_Factor Growth Factor Growth_Factor->FGFR-X Binds This compound This compound This compound->FGFR-X Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: this compound inhibits the FGFR-X signaling pathway.

Q2: Why is my this compound precipitating in the cell culture media?

A2: this compound is a hydrophobic compound with low aqueous solubility.[2][3] Precipitation in aqueous solutions like cell culture media is a common issue for such molecules and can be triggered by several factors:[4][5]

  • High Concentration: The concentration of this compound exceeds its solubility limit in the media.

  • Solvent Shock: When a concentrated DMSO stock is diluted too quickly or into a large volume of aqueous media, the DMSO disperses rapidly, leaving the hydrophobic this compound to crash out of solution.[4]

  • Low Temperature: Media stored at 4°C will have lower solubilizing capacity than media at 37°C.

  • pH and Salt Content: The specific pH and salt concentration of your media can affect solubility.

  • Interaction with Media Components: Components in serum or other media supplements can sometimes interact with the compound, leading to precipitation.

Q3: What is the recommended solvent for creating this compound stock solutions?

A3: Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[6] Always use anhydrous, high-purity DMSO to avoid introducing moisture, which can degrade the compound over time.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, the ideal concentration is typically at or below 0.1%.[7][8] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.[6]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving precipitation issues with this compound.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dilution Was serial dilution in media performed? check_stock->check_dilution Yes sol_remake_stock Remake stock solution. Use sonication if needed. check_stock->sol_remake_stock No check_final_conc Is final this compound concentration > 50 µM? check_dilution->check_final_conc No sol_serial_dilute Perform serial dilutions in 100% DMSO first. check_dilution->sol_serial_dilute Yes check_dmso_conc Is final DMSO concentration > 0.5%? check_final_conc->check_dmso_conc No sol_lower_conc Lower the working concentration. Refer to solubility data. check_final_conc->sol_lower_conc Yes sol_adjust_stock Increase stock concentration to use less volume. check_dmso_conc->sol_adjust_stock Yes sol_prewarm Pre-warm media to 37°C before adding this compound. check_dmso_conc->sol_prewarm No sol_remake_stock->check_dilution sol_serial_dilute->check_final_conc sol_lower_conc->check_dmso_conc sol_adjust_stock->sol_prewarm sol_mix_gently Add diluted drug dropwise while gently swirling. sol_prewarm->sol_mix_gently success Problem Resolved sol_mix_gently->success

Caption: A step-by-step workflow to troubleshoot precipitation.

Problem: I observed a precipitate in my cell culture plate after adding this compound.

  • Step 1: Check your stock solution. Is the DMSO stock solution clear? If it's cloudy or contains visible particles, the compound may not be fully dissolved. Try warming the stock solution to 37°C and vortexing or sonicating for 5-10 minutes.[6] If it remains cloudy, remake the stock solution.

  • Step 2: Review your dilution method. Did you perform serial dilutions directly in the aqueous cell culture media? This is a common cause of precipitation. It is best to perform serial dilutions in 100% DMSO first, and then add the final, small volume of diluted DMSO stock to your media.[7]

  • Step 3: Assess the final concentration. The aqueous solubility of this compound drops significantly at concentrations above 50 µM. If your experiment requires higher concentrations, consider alternative solubilization strategies like using a carrier such as cyclodextrin, though this may impact the effective concentration of the drug.[9]

  • Step 4: Pre-warm your media. Adding a cold stock solution to cold media can decrease solubility. Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock.

  • Step 5: Modify your addition technique. Instead of pipetting the entire volume of this compound stock at once, add it dropwise to the media while gently swirling the plate or tube. This gradual introduction helps the compound disperse and stay in solution.

Problem: I am seeing inconsistent results in my experiments.

  • Cause: Inconsistent results are often a downstream effect of precipitation. If this compound precipitates, the actual concentration of the soluble, active drug in the media is lower and more variable than intended.

  • Solution: Follow the troubleshooting steps above to ensure a clear, precipitate-free working solution. Visually inspect your plates under a microscope before and after adding the drug to confirm the absence of crystals.[6]

Section 3: Data & Protocols

Data Presentation

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility (at 25°C) Notes
DMSO > 100 mM Recommended for stock solutions.
Ethanol ~10 mM Can be used, but lower solubility than DMSO.
PBS (pH 7.4) < 10 µM Very low solubility in aqueous buffers.

| Cell Culture Media + 10% FBS | ~ 25-50 µM | Serum proteins can aid solubility to a limited extent. |

Table 2: Recommended Starting Concentrations for Common Cell Lines

Cell Line Application Recommended Concentration Range Notes
HCT116 Proliferation Assay 1 µM - 20 µM Test a dose-response curve.
A549 Apoptosis Assay 5 µM - 50 µM Higher concentrations may be needed to induce apoptosis.

| MCF-7 | Western Blot (pERK) | 0.5 µM - 10 µM | Pathway inhibition can be seen at lower concentrations. |

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution

  • Materials: this compound powder (MW: 450.5 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To make 1 mL of a 50 mM stock, weigh out 22.53 mg of this compound powder.

  • Dissolution: Add the this compound powder to a sterile tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 2-3 minutes. If particles are still visible, place the tube in a 37°C water bath or sonicator for 10-15 minutes until the solution is completely clear.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound into Cell Culture Media (Example for a 10 µM final concentration)

This protocol ensures the final DMSO concentration remains at 0.1%.

Workflow for Preparing this compound Working Solution

Experimental_Workflow cluster_prep Preparation in DMSO cluster_media Addition to Media stock Start with 50 mM Stock in DMSO intermediate Create 10 mM Intermediate in DMSO (1:5 Dilution) stock->intermediate final_dmso Create 100x (1 mM) Final DMSO Stock (1:10 Dilution) intermediate->final_dmso add Add 10 µL of 1 mM stock to 990 µL of Media (1:100 Dilution) final_dmso->add Add to Media media Pre-warmed (37°C) Cell Culture Media media->add mix Mix gently by swirling add->mix final_media 10 µM this compound 0.1% DMSO Working Solution mix->final_media

Caption: A recommended workflow for diluting this compound.

  • Prepare a 100x Stock: Create a 1 mM intermediate stock of this compound in 100% DMSO. To do this, perform a 1:50 dilution of your 50 mM stock solution in DMSO.

  • Pre-warm Media: Warm the required volume of complete cell culture media (containing serum, if applicable) in a 37°C water bath.

  • Final Dilution: To make 1 mL of 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of the pre-warmed media.

  • Mix Gently: Immediately after adding the DMSO stock, mix the solution by gently swirling or pipetting up and down a few times. Do not vortex, as this can cause foaming and protein denaturation.

  • Use Immediately: Use the final working solution promptly after preparation for best results.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Irisoquin Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Irisoquin and its derivatives, focusing on their potential as anticancer agents. While comprehensive data on a wide range of this compound derivatives is limited in publicly available literature, this document synthesizes the existing knowledge, proposes a framework for future SAR studies, and provides detailed experimental protocols for the evaluation of these compounds.

Introduction to this compound

This compound, chemically identified as 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone, is a naturally occurring compound isolated from Iris missouriensis. Initial studies have demonstrated its cytotoxic activity against cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapeutics. The core structure of this compound, a substituted 1,4-benzoquinone, is a common scaffold in various biologically active molecules. Understanding the relationship between the chemical structure of this compound derivatives and their cytotoxic effects is crucial for optimizing their therapeutic potential.

Known Structure-Activity Relationships

The foundational knowledge of this compound's SAR is derived from the comparison of this compound with its naturally occurring analog, deoxythis compound (3-octadecyl-5-methoxy-1,4-benzoquinone).

CompoundStructureKey Structural DifferenceCytotoxic Activity (ED50)
This compound 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinonePresence of a hydroxyl group at the C2 position.KB cells: 1.8 µg/mL P-388 cells: 0.03 µg/mL
Deoxythis compound 3-octadecyl-5-methoxy-1,4-benzoquinoneAbsence of a hydroxyl group at the C2 position.Devoid of cytotoxic activity.

This initial comparison strongly suggests that the hydroxyl group at the C2 position is essential for the cytotoxic activity of this compound. This observation is a critical starting point for the design of more potent analogs.

Proposed Framework for Expanded Structure-Activity Relationship Studies

To further elucidate the SAR of this compound derivatives, a systematic modification of its chemical structure is necessary. Based on the known synthetic methodologies for 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones, the following table outlines a proposed series of derivatives for synthesis and evaluation. The hypothetical activity is based on general principles of medicinal chemistry, where modifications of lipophilicity and steric bulk can significantly impact biological activity.

Derivative SeriesR Group Modification (at C3 position)Predicted Impact on CytotoxicityRationale
Alkyl Chain Length Variation Methyl, Ethyl, Propyl, Butyl, Hexyl, Decyl, Dodecyl, HexadecylActivity may show a parabolic relationship with chain length.The long alkyl chain of this compound contributes to its lipophilicity, which can influence membrane permeability and interaction with cellular targets. Optimizing the chain length may enhance these properties.
Alkyl Chain Branching Isopropyl, Isobutyl, sec-Butyl, tert-ButylLikely to decrease activity.Increased steric bulk near the pharmacophore (the hydroxy-benzoquinone ring) may hinder binding to the biological target.
Introduction of Unsaturation Allyl, PropargylMay increase or decrease activity.The introduction of double or triple bonds can alter the conformation and electronic properties of the side chain, potentially influencing target interaction.
Alicyclic Groups Cyclopropyl, Cyclobutyl, Cyclopentyl, CyclohexylMay increase activity and improve metabolic stability.Cycloalkyl groups can lock the conformation of the side chain and enhance van der Waals interactions with the target.
Aromatic Groups Phenyl, Substituted PhenylMay increase activity through additional binding interactions.Aromatic rings can engage in π-π stacking or hydrophobic interactions with the target protein.

Experimental Protocols

To ensure comparability of data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments in the evaluation of this compound derivatives.

4.1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., KB, P-388, MCF-7, A549)

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • 96-well plates

    • This compound derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of the this compound derivatives in complete medium. The final concentration of DMSO should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

4.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound derivatives

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound derivatives at their IC50 concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways and Mechanism of Action

The precise molecular targets of this compound derivatives are not yet fully elucidated. However, based on the activity of other benzoquinone-containing compounds, several potential mechanisms can be proposed.

5.1. Topoisomerase II Inhibition

Some alkylated hydroquinones have been shown to act as topoisomerase II poisons. This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and the induction of apoptosis.

G This compound This compound Derivative TopoII Topoisomerase II This compound->TopoII Inhibits DNA DNA TopoII->DNA Binds to CleavageComplex Topoisomerase II-DNA Cleavage Complex TopoII->CleavageComplex DNA->CleavageComplex DNA_Breaks DNA Strand Breaks CleavageComplex->DNA_Breaks Stabilizes Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces

Caption: Proposed mechanism of Topoisomerase II inhibition by this compound derivatives.

5.2. Modulation of STAT1 and NF-κB Signaling Pathways

Benzoquinones have been reported to affect cellular signaling pathways that are critical for cancer cell survival and proliferation, such as the STAT1 and NF-κB pathways. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

G cluster_0 STAT1 Pathway cluster_1 NF-κB Pathway PTPN2 PTPN2 STAT1_P p-STAT1 STAT1 STAT1 STAT1_P->STAT1 Dephosphorylation Gene_Expression_S Gene Expression (Pro-apoptotic) STAT1_P->Gene_Expression_S Apoptosis Apoptosis Gene_Expression_S->Apoptosis IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB NFkB_IkB->NFkB Degradation of IκBα Gene_Expression_N Gene Expression (Anti-apoptotic, Pro-proliferative) NFkB->Gene_Expression_N Gene_Expression_N->Apoptosis Inhibits This compound This compound Derivative This compound->PTPN2 Inhibits This compound->IKK Inhibits

Caption: Potential modulation of STAT1 and NF-κB signaling by this compound derivatives.

Conclusion and Future Directions

The available data, although limited, strongly supports the potential of this compound as a lead structure for the development of novel anticancer agents. The essentiality of the 2-hydroxyl group provides a clear direction for initial synthetic efforts. The proposed framework for a systematic SAR study, focusing on the modification of the C3-alkyl chain, will be instrumental in identifying derivatives with improved potency and a better therapeutic index.

Future research should focus on:

  • Synthesis and cytotoxic evaluation of a diverse library of this compound derivatives as outlined in this guide.

  • Elucidation of the specific molecular target(s) of the most active compounds.

  • In vivo studies to evaluate the efficacy and safety of promising candidates in preclinical cancer models.

By following a structured approach to SAR exploration and employing standardized biological assays, the full therapeutic potential of the this compound scaffold can be unlocked.

In Vivo Anticancer Efficacy of Isoquinoline Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to a significant investigation into natural products, with isoquinoline alkaloids emerging as a promising class of compounds. While the specific compound "Irisoquin" lacks extensive in vivo validation, several other isoquinoline alkaloids have demonstrated considerable anticancer effects in preclinical animal models. This guide provides a comparative overview of the in vivo anticancer activity of two well-studied isoquinoline alkaloids, Berberine and Tetrandrine , and compares their efficacy with standard chemotherapeutic agents where data is available.

Comparative Analysis of In Vivo Anticancer Activity

The following tables summarize the quantitative data from various in vivo studies, showcasing the effects of Berberine and Tetrandrine on tumor growth and animal survival.

Table 1: In Vivo Efficacy of Berberine in Xenograft Models
Cancer TypeAnimal ModelCell LineTreatment ProtocolTumor Growth InhibitionSurvival BenefitReference
Gastric CancerNude MiceMGC803Berberine (oral gavage)~50.0% reduction in tumor weight, 48.6% inhibition of tumor volume vs. control[1]Not Reported[1]
Gastric CancerNude MiceSGC7901Berberine (oral gavage)~60.9% reduction in tumor weight, 51.3% inhibition of tumor volume vs. control[1]Not Reported[1]
GlioblastomaNude MiceU87 (ectopic)Berberine (50 mg/kg)53.4% reduction in tumor weight vs. vehicle[2]Not Reported[2]
GlioblastomaNude MiceU87 (orthotopic)Berberine (50 mg/kg)Not ReportedSignificantly improved survival rate (p=0.0078)[2][2]
Liver CancerNude MiceHep3BBerberine (20 mg/kg, i.p.)Significant reduction in tumor volume vs. control[3]Not Reported[3]
Pancreatic CancerNude MiceMiaPaCa-2Berberine (5 mg/kg/day, i.p.)~70% reduction in tumor volume and weight vs. control[4]Not Reported[4]
MelanomaMiceB16F10Berberine (100mg/kg, oral) + Doxorubicin (4mg/kg, i.p.)85% reduction in tumor volume, 78% reduction in tumor weight (combination) vs. control[1][2]Not Reported[1][2]
Breast Cancer (Doxorubicin-resistant)Nude MiceMCF-7/ADRBerberine + DoxorubicinSignificantly inhibited tumor growth vs. control or single agents[3]Not Reported[3]
Table 2: In Vivo Efficacy of Tetrandrine in Xenograft and Syngeneic Models
Cancer TypeAnimal ModelCell LineTreatment ProtocolTumor Growth InhibitionSurvival BenefitReference
Colon CancerBALB/c MiceCT-26TetrandrineSlower tumor growth vs. control[5]Longer survival time and higher survival rate[5][5]
Colon Cancer (Metastasis)BALB/c MiceCT-26Tetrandrine (10 mg/kg/day, i.p.)40.3% fewer lung metastases vs. vehicle (compared to 36.9% for 5-FU)[6]Longer survival than untreated controls[6][6]
Pancreatic CancerNude MicePanc-1Tetrandrine (25 mg/kg/day, oral gavage)Reduced tumor growth vs. control[7]Not Reported[7]
Cervical CancerNude MiceSiHaTetrandrine (20 and 50 mg/kg/day)Reduced tumor growthNot Reported
Liver CancerNude MiceHepG2 (orthotopic)Tetrandrine (50 or 100 mg/kg, intragastric)Reduced tumor growthNot Reported
Breast Cancer (Metastasis)Nude Mice4T1Tetrandrine (10 mg/kg, every other day)Decreased luciferase signal from lungsNot Reported
Ovarian CancerMiceTetrandrine (50 mg/kg/day) + Cisplatin (2 mg/kg/day)61% reduction in tumor growth (combination)Not Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for some of the key studies cited.

Berberine in Gastric Cancer Xenograft Model[1]
  • Animal Model: Male BALB/c nude mice (4-6 weeks old).

  • Cell Lines and Tumor Induction: Human gastric cancer cell lines MGC803 and SGC7901 were used. 5 x 10^6 cells were suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached a volume of 50-100 mm³, mice were randomly assigned to a control group or a berberine treatment group. Berberine was administered daily by oral gavage.

  • Endpoint Analysis: Tumor volume and body weight were measured regularly. At the end of the study, mice were sacrificed, and tumors were excised and weighed. Tumor tissues were collected for further analysis, including Western blotting and immunohistochemistry to assess protein expression levels.

Tetrandrine in a Colon Cancer Syngeneic Model[5]
  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Cell Line and Tumor Induction: Murine colon carcinoma CT-26 cells were used. 1 x 10^6 cells were injected subcutaneously into the right flank of the mice.

  • Treatment: Treatment with tetrandrine or vehicle control was initiated when tumors became palpable. The specific dose and administration route were detailed in the full study.

  • Endpoint Analysis: Tumor growth was monitored by measuring tumor volume. Animal survival was recorded. At the end of the experiment, tumors were excised for analysis, including TUNEL staining to detect apoptosis.

Combination Therapy of Berberine and Doxorubicin in a Melanoma Xenograft Model[2]
  • Animal Model: Nude mice.

  • Cell Line and Tumor Induction: Murine melanoma B16F10 cells were implanted into the mice.

  • Treatment: Mice were treated with vehicle (methyl cellulose), berberine (100 mg/kg of body weight/day by oral gavage), doxorubicin (4 mg/kg of body weight/week by intraperitoneal injection), or a combination of berberine and doxorubicin.

  • Endpoint Analysis: Tumor volume and weight were measured. Immunohistochemical analysis of tumor samples was performed to assess the expression of PCNA (a proliferation marker) and cleaved caspase-3 (an apoptosis marker).

Signaling Pathways and Mechanisms of Action

The anticancer effects of isoquinoline alkaloids are attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and angiogenesis.

Wnt/β-catenin Signaling Pathway

Berberine has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers, leading to uncontrolled cell proliferation.

Wnt_pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Proliferation Cell Proliferation TCF_LEF->Proliferation Berberine Berberine Berberine->BetaCatenin

Caption: Wnt/β-catenin pathway and Berberine's inhibitory action.

VEGFR2/ERK Signaling Pathway

Berberine can also inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors, by targeting the VEGFR2/ERK signaling pathway.

VEGFR2_ERK_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Berberine Berberine Berberine->VEGFR2 Berberine->ERK

Caption: VEGFR2/ERK pathway and Berberine's inhibitory action.

p38 MAPK Signaling Pathway

Tetrandrine has been shown to induce apoptosis in cancer cells through the activation of the p38 MAPK signaling pathway.

p38_MAPK_pathway Stress Cellular Stress MAP3K MAP3K Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis Tetrandrine Tetrandrine Tetrandrine->p38

Caption: p38 MAPK pathway and Tetrandrine's activating role.

Conclusion

In vivo studies provide compelling evidence for the anticancer effects of isoquinoline alkaloids like Berberine and Tetrandrine across a range of cancer types. These natural compounds exert their effects by modulating key signaling pathways involved in tumor growth, survival, and angiogenesis. The data suggests that these alkaloids not only have potential as standalone therapeutic agents but may also enhance the efficacy of standard chemotherapeutics, potentially allowing for lower, less toxic doses. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and establish their role in cancer treatment regimens. This guide serves as a foundational resource for researchers and drug development professionals interested in the promising field of isoquinoline alkaloids for oncology applications.

References

Navigating Chemotherapeutic Resistance: A Comparative Analysis of Irisoquin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the cross-resistance of the novel chemotherapeutic agent, Irisoquin, with established anticancer drugs remains elusive due to limited specific research on this compound. It is highly probable that "this compound" may be a misspelling of "Irinotecan," a well-established topoisomerase I inhibitor used in the treatment of various cancers.

This guide, therefore, pivots to an analysis of Irinotecan's known cross-resistance patterns and mechanisms, providing a framework for understanding potential challenges and combination strategies that might be relevant to structurally similar compounds.

Understanding Irinotecan Resistance

Irinotecan, a prodrug, is converted to its active metabolite, SN-38, which induces cytotoxic effects by trapping topoisomerase I-DNA cleavage complexes. Resistance to Irinotecan can be multifactorial, arising from alterations in drug metabolism, transport, target enzymes, and downstream signaling pathways.

Key Mechanisms of Irinotecan Resistance:
  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein - BCRP) and ABCB1 (P-glycoprotein - P-gp), actively pumps Irinotecan and SN-38 out of cancer cells, reducing their intracellular concentration and efficacy.

  • Target Alteration: Downregulation or mutation of topoisomerase I can decrease the formation of the drug-target-DNA complex, leading to resistance.

  • Metabolic Inactivation: Increased activity of UDP-glucuronosyltransferases (UGTs), such as UGT1A1, can lead to the rapid glucuronidation and inactivation of SN-38, facilitating its elimination.

  • Enhanced DNA Repair: Upregulation of DNA repair pathways can efficiently resolve the DNA damage induced by SN-38, promoting cell survival.

  • Activation of Anti-Apoptotic Pathways: Alterations in signaling pathways that regulate apoptosis, such as the PI3K/Akt and NF-κB pathways, can confer resistance to Irinotecan-induced cell death.

Cross-Resistance Profile of Irinotecan

Studies have demonstrated that resistance to Irinotecan can confer cross-resistance to other chemotherapeutic agents, particularly those that are also substrates for the same efflux pumps or that share similar mechanisms of action.

Chemotherapeutic Agent Mechanism of Cross-Resistance with Irinotecan
Topotecan Both are topoisomerase I inhibitors and substrates for ABCG2.
Doxorubicin Substrate for ABCB1 and ABCG2.
Etoposide Substrate for ABCB1.
Mitoxantrone Substrate for ABCG2.

It is crucial to note that the development of resistance to one drug can sensitize cells to another, a phenomenon known as collateral sensitivity. However, specific data on this aspect concerning Irinotecan is limited.

Experimental Protocols

The following are generalized methodologies for key experiments used to assess drug resistance and cross-resistance.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the chemotherapeutic agents (e.g., Irinotecan and a comparator drug) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 (half-maximal inhibitory concentration) is then calculated.

Drug Efflux Assay

This assay measures the activity of efflux pumps like P-gp and BCRP.

  • Cell Loading: Cells are incubated with a fluorescent substrate of the efflux pump (e.g., Rhodamine 123 for P-gp or Hoechst 33342 for BCRP).

  • Inhibitor Treatment: A subset of cells is co-incubated with a known inhibitor of the efflux pump (e.g., Verapamil for P-gp) to serve as a control.

  • Flow Cytometry Analysis: The intracellular fluorescence is measured using a flow cytometer. A decrease in fluorescence in the absence of the inhibitor indicates active efflux of the substrate.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Irinotecan Action and Resistance cluster_1 Resistance Mechanisms Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active) Irinotecan->SN38 CES Topo1 Topoisomerase I SN38->Topo1 Efflux Drug Efflux (ABCG2/ABCB1) SN38->Efflux Metabolism Metabolic Inactivation (UGT1A1) SN38->Metabolism DNA_Damage DNA Double-Strand Breaks Topo1->DNA_Damage Inhibition Target_Alt Target Alteration (Topo I) Topo1->Target_Alt Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair Enhanced DNA Repair DNA_Damage->DNA_Repair

Caption: Mechanism of Irinotecan and key resistance pathways.

cluster_workflow Cross-Resistance Experimental Workflow Start Start Cell_Culture Establish Parental and Drug-Resistant Cell Lines Start->Cell_Culture Cytotoxicity Perform Cytotoxicity Assays (MTT) with Irinotecan and other chemotherapeutics Cell_Culture->Cytotoxicity Efflux_Assay Conduct Drug Efflux Assays Cell_Culture->Efflux_Assay Western_Blot Analyze Protein Expression (e.g., ABCG2, Topo I) via Western Blot Cell_Culture->Western_Blot IC50 Determine IC50 Values Cytotoxicity->IC50 Resistance_Factor Calculate Resistance Factor (RF) IC50->Resistance_Factor Data_Analysis Analyze and Compare Data Resistance_Factor->Data_Analysis Efflux_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Draw Conclusions on Cross-Resistance Profile Data_Analysis->Conclusion

Caption: Workflow for assessing cross-resistance in vitro.

Validating the ROS-Mediated Apoptotic Pathway of Irisoquin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Irisoquin and alternative compounds that induce apoptosis through the generation of Reactive Oxygen Species (ROS). While the pro-apoptotic mechanism of this compound is understood at a high level, publicly available quantitative performance data is limited. This guide addresses this gap by presenting the known mechanistic pathway of this compound and comparing it with well-characterized, structurally similar quinone-based compounds: Doxorubicin, Plumbagin, and Lapachol. Detailed experimental protocols and visual diagrams of the signaling pathway and workflows are provided to support further research and validation efforts.

Introduction to this compound and its ROS-Mediated Apoptotic Pathway

This compound (also known as Irisquinone) is a quinone-based compound that has demonstrated potential as an anti-cancer agent. Its primary mechanism of action involves the induction of programmed cell death, or apoptosis, in cancer cells through the generation of ROS. As a redox-active molecule, this compound participates in oxidation-reduction reactions within the cell, leading to an increase in intracellular ROS levels. This surge in ROS induces oxidative stress, causing damage to vital cellular components such as DNA, lipids, and proteins, which ultimately triggers the apoptotic cascade. Additionally, this compound has been suggested to inhibit topoisomerase enzymes and modulate the expression of genes involved in the regulation of apoptosis.

Comparative Analysis of Quinone-Based Apoptosis Inducers

To provide a quantitative benchmark for evaluating this compound, this section details the performance of three other quinone-based compounds known to induce apoptosis via ROS generation: Doxorubicin, Plumbagin, and Lapachol. The data presented below is compiled from various studies and summarized for three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer).

Performance Data Tables

Table 1: Comparative IC50 Values (µM) of Quinone-Based Compounds

CompoundMCF-7A549HeLa
This compound Data Not AvailableData Not AvailableData Not Available
Doxorubicin 0.1 - 2.5[1][2]> 20 (Resistant)[1][3]~2.9[1][3]
Plumbagin ~2.8[4]Data Not Available1 - 4 (effective range)[5]
Lapachol Data Not AvailableData Not AvailableData Not Available

Table 2: Apoptosis Induction by Quinone-Based Compounds

CompoundCell LineConcentrationApoptosis Rate (% of cells)
This compound All-Data Not Available
Doxorubicin MCF-70.14 µMSignificant increase in apoptotic markers[2]
A549-Induces apoptosis[5]
HeLa-Induces apoptosis
Plumbagin MCF-710 µM>70%[6][7]
HeLa1 - 4 µM6 - 20%[5]

Table 3: ROS Production Induced by Quinone-Based Compounds

CompoundCell LineConcentrationROS Production (Fold Increase vs. Control)
This compound All-Data Not Available
Doxorubicin MCF-7-Increased H2O2 production[8]
A549-Induces ROS-mediated apoptosis[5]
Plumbagin MCF-710 µMSignificant increase[6][7]
Lapachol Astrocyte Cultures20 µM~1.7

Signaling Pathway and Experimental Workflow Diagrams

ROS-Mediated Apoptotic Pathway of Quinone-Based Compounds

ROS_Apoptotic_Pathway cluster_cell Cancer Cell Quinone Quinone Compound (e.g., this compound) ROS Increased ROS Quinone->ROS Redox Cycling Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated intrinsic apoptotic pathway induced by quinone compounds.

Experimental Workflow for IC50 Determination (MTT Assay)

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow for determining the IC50 value using an MTT assay.

Experimental Workflow for Apoptosis Detection (Annexin V/PI Staining)

Apoptosis_Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark for 15 min D->E F Analyze by flow cytometry E->F

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Experimental Workflow for ROS Measurement (DCFDA Assay)

ROS_Workflow A Seed cells in a multi-well plate B Load cells with DCFDA reagent A->B C Incubate for 30-60 min B->C D Wash to remove excess probe C->D E Treat with compound D->E F Measure fluorescence (Ex/Em ~485/535 nm) E->F

Caption: Workflow for measuring intracellular ROS levels using a DCFDA assay.

Detailed Experimental Protocols

IC50 Determination using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection by Annexin V/PI Staining
  • Cell Treatment: Culture cells to ~70-80% confluency and treat with the desired concentration of the test compound for the specified time.

  • Cell Harvesting: Gently harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Intracellular ROS Measurement using DCFDA Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for the desired time.

  • DCFDA Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: The fluorescence intensity is proportional to the intracellular ROS levels. Express the results as a fold change relative to the untreated control cells.

References

Unveiling the Genomic Signature of Irisin: A Comparative Analysis of Gene Expression Profiles

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Irisoquin" did not yield relevant results for a compound influencing gene expression. The query was interpreted as a likely reference to "Irisin," a well-researched myokine with established effects on gene modulation. This guide proceeds under the assumption that the intended topic is Irisin.

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative analysis of the gene expression profiles induced by the myokine Irisin. The information is compiled from recent studies to offer an objective overview of its effects on various cell types, supported by experimental data and detailed methodologies.

Comparative Gene Expression Analysis

Irisin has been shown to modulate the expression of a wide array of genes involved in diverse cellular processes, including inflammation, metabolism, and viral response. Below are summary tables of differentially expressed genes (DEGs) in human adipocytes following Irisin treatment, as identified in recent transcriptomic studies.

A study by Tóth et al. (2021) conducted RNA-sequencing on human subcutaneous (SC) and deep-neck (DN) adipocytes differentiated in the presence of Irisin. Their analysis identified numerous upregulated genes, particularly those involved in chemokine signaling pathways. Another study by de Oliveira et al. (2020) investigated the effect of Irisin on genes related to SARS-CoV-2 infection in human subcutaneous adipocytes.

Table 1: Commonly Upregulated Genes in Human Adipocytes (SC & DN) by Irisin Treatment

Gene SymbolDescriptionSignaling Pathway Implication
CXCL1Chemokine (C-X-C motif) ligand 1NF-κB Signaling
CX3CL1Chemokine (C-X3-C motif) ligand 1Inflammatory Response
IL32Interleukin 32Inflammatory Response
IL34Interleukin 34Inflammatory Response
IL6Interleukin 6Inflammatory Response, JAK-STAT Signaling
CCL2C-C motif chemokine ligand 2Inflammatory Response

Data summarized from Tóth et al. (2021). The study identified 37 commonly upregulated genes in both subcutaneous and deep-neck adipocytes[1].

Table 2: Modulation of SARS-CoV-2 Infection-Related Genes in Human Subcutaneous Adipocytes by Irisin

Gene SymbolFunctionFold Change
TRIB3Tribbles pseudokinase 3 (decreases virus replication)3-fold increase
FURINFurin, paired basic amino acid cleaving enzyme (increases virus replication)Decreased
ADAM10ADAM metallopeptidase domain 10 (increases virus replication)Decreased
TLR3Toll-like receptor 3 (increases virus replication)Decreased
KDM5BLysine demethylase 5B (increases virus replication)Decreased
SIRT1Sirtuin 1 (increases virus replication)Decreased

Data from de Oliveira et al. (2020). This study highlighted Irisin's potential to modulate genes associated with the severity of COVID-19[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Cell Culture and Irisin Treatment of Human Adipocytes
  • Cell Source: Human subcutaneous and deep-neck adipose tissue biopsies.

  • Cell Differentiation: Primary human adipose-derived stromal cells were differentiated into mature adipocytes over 14 days.

  • Irisin Treatment: Differentiated adipocytes were treated with or without Irisin for a specified period (e.g., 24 hours for tissue biopsies, or for the entire differentiation period in cell culture studies). The concentration of Irisin used in these studies was typically in the nanomolar range.

  • Gene Expression Analysis:

    • RNA Isolation: Total RNA was extracted from the cultured adipocytes.

    • RNA-Sequencing: cDNA libraries were prepared and sequenced.

    • Data Analysis: Differential gene expression was determined using algorithms such as DESeq2, with a significance threshold of an adjusted p-value < 0.05 and a log2 fold change threshold > 0.85[1].

Quantitative Real-Time PCR (qRT-PCR) Validation
  • cDNA Synthesis: Total RNA was reverse-transcribed into cDNA.

  • PCR Amplification: qRT-PCR was performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

  • Data Normalization: Relative mRNA levels were normalized to a stable housekeeping gene.

  • Statistical Analysis: Statistical significance of the differences in gene expression between treated and untreated samples was determined.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams were generated using the Graphviz DOT language to illustrate the signaling pathways modulated by Irisin and a typical workflow for gene expression analysis.

Irisin_Signaling_Pathways Irisin Irisin Receptor Integrin αV Receptor Irisin->Receptor NFkB NF-κB Pathway Receptor->NFkB Activates ERK ERK Pathway Receptor->ERK Activates PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Activates Gene_Expression Modulation of Gene Expression NFkB->Gene_Expression ERK->Gene_Expression PI3K_Akt->Gene_Expression

Caption: Key signaling pathways activated by Irisin.

Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture (e.g., Adipocytes) Treatment Irisin Treatment vs. Control Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Processing Bioinformatic Analysis (QC, Alignment) Sequencing->Data_Processing DEG_Analysis Differential Gene Expression Analysis Data_Processing->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Experimental workflow for gene expression analysis.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Irisoquin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Irisoquin. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for a structurally similar and well-documented compound, p-benzoquinone. The quinone moiety in this compound is expected to be the primary determinant of its chemical reactivity and potential hazards.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentStandard
Eyes and Face Chemical safety goggles and a face shieldANSI Z87.1 compliant
Skin and Body Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatEnsure gloves are inspected before use.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Follow institutional guidelines for respirator fit-testing and use.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan will mitigate risks associated with the handling of this compound.

  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1][2]

    • Assemble all necessary equipment and reagents before commencing work.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Handle this compound exclusively within a chemical fume hood to avoid inhalation of any dust or vapors.

    • Avoid direct contact with skin and eyes.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2]

    • Weigh and transfer the compound carefully to prevent generating dust.

    • Keep containers of this compound tightly closed when not in use.[3]

  • Post-Handling :

    • Thoroughly clean the work area after handling is complete.

    • Decontaminate all equipment used.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[3][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[3]

  • Disposal Method : Dispose of all this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.[2][3]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

Experimental Workflow for Safe this compound Handling A Receive and Log this compound B Store in a Cool, Dry, Well-Ventilated Area A->B C Prepare for Experiment (Don PPE, Prepare Fume Hood) B->C D Weigh and Handle this compound in Fume Hood C->D E Conduct Experiment D->E F Decontaminate Equipment and Workspace E->F G Segregate and Label Waste E->G F->G I Remove PPE and Wash Hands F->I H Dispose of Hazardous Waste (Follow Institutional Procedures) G->H H->I

Caption: Workflow for the safe handling of this compound.

This guidance is intended to provide a framework for the safe handling of this compound. It is essential to consult your institution's specific safety protocols and to always perform a risk assessment before beginning any new experimental procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Irisoquin
Reactant of Route 2
Irisoquin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.